Technical Whitepaper: De Novo Synthesis Pathway of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
Executive Summary Isoxazole (1,2-oxazole) derivatives are privileged scaffolds in modern medicinal chemistry, frequently deployed as bioisosteres for amides and esters to improve metabolic stability and pharmacokinetic p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isoxazole (1,2-oxazole) derivatives are privileged scaffolds in modern medicinal chemistry, frequently deployed as bioisosteres for amides and esters to improve metabolic stability and pharmacokinetic profiles 1. The compound Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (CAS: 916922-10-6) is a highly functionalized building block. Its dense substitution pattern—a methyl group at C3, a primary amine at C4, and an ethyl ester at C5—makes it an invaluable precursor for synthesizing complex fused heterocycles and targeted therapeutics.
As a Senior Application Scientist, I have designed this whitepaper to outline a highly optimized, three-step synthetic pathway. This guide prioritizes scalability, strict regioselectivity, and the chemoselective preservation of the delicate isoxazole core.
Retrosynthetic Strategy & Mechanistic Rationale
Designing a synthesis for a fully substituted 1,2-oxazole requires careful orchestration of bond formations. The retrosynthetic disconnection of the target molecule leads back to three fundamental transformations:
1,3-Dipolar Cycloaddition: The 1,2-oxazole ring itself is constructed via the cycloaddition of a nitrile oxide and an electron-deficient alkyne 2.
Electrophilic Aromatic Substitution (EAS): The C4-nitro group is introduced via direct nitration of the isoxazole core 3.
Chemoselective Reduction: The C4-amine is derived from the safe reduction of the C4-nitro precursor.
Fig 1: Three-step synthesis pathway of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate.
Causality in Experimental Design (The "Why")
To ensure self-validating and reproducible protocols, it is critical to understand the chemical causality behind the reagent selection:
Regiocontrol in Cycloaddition: The reaction between acetonitrile oxide and ethyl propiolate is strictly governed by Frontier Molecular Orbital (FMO) theory. The oxygen atom of the nitrile dipole (acting as a nucleophile) attacks the highly electrophilic
-carbon of the ethyl propiolate (a Michael acceptor). This electronic bias strictly dictates the formation of the 5-carboxylate regioisomer, avoiding the formation of the unwanted 4-carboxylate. Furthermore, in situ generation of the dipole using Triethylamine prevents the hazardous accumulation and dimerization of acetonitrile oxide into furoxan byproducts.
Strategic Nitration: The isoxazole ring is generally electron-deficient. However, the C4 position is the only site where an electrophilic attack allows the resulting positive charge in the intermediate
-complex to be delocalized across the carbon backbone without placing it on the electronegative oxygen or nitrogen atoms. Thus, nitration with fuming and is completely regioselective for the 4-position 3.
Avoiding Hydrogenolysis: The N-O bond of the isoxazole ring is thermodynamically weak (
kcal/mol). Utilizing standard catalytic hydrogenation (e.g., with Pd/C) to reduce the nitro group will inevitably cause reductive cleavage of the N-O bond, yielding an acyclic enaminone. To circumvent this, we employ Stannous Chloride ()—a mild, single-electron transfer reducing agent that chemoselectively reduces the nitro group to a primary amine while leaving the heterocyclic core entirely intact.
Step-by-Step Experimental Methodologies
Step 1: Synthesis of Ethyl 3-methyl-1,2-oxazole-5-carboxylate
Preparation: In a flame-dried round-bottom flask under an inert
atmosphere, dissolve acetaldoxime (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).
Activation: Add N-Chlorosuccinimide (NCS, 1.05 equiv) portion-wise at room temperature. Stir for 2 hours to generate the intermediate acetohydroximoyl chloride.
Cycloaddition: Cool the reaction mixture to 0°C. Add ethyl propiolate (1.1 equiv).
Dipole Generation: Add Triethylamine (
, 1.2 equiv) dropwise over 30 minutes. The slow addition is critical to maintain a low steady-state concentration of the highly reactive acetonitrile oxide.
Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over
, and concentrate in vacuo. Purify via silica gel chromatography.
Step 2: Synthesis of Ethyl 3-methyl-4-nitro-1,2-oxazole-5-carboxylate
Preparation: Dissolve the purified Ethyl 3-methyl-1,2-oxazole-5-carboxylate in concentrated Sulfuric Acid (
, 5.0 equiv) and cool to 0°C using an ice bath.
Nitration: Slowly add fuming Nitric Acid (
, 1.5 equiv) dropwise. Caution: The reaction is highly exothermic.
Heating: Gradually warm the mixture to 60°C and stir for 4 hours to drive the deactivated EAS reaction to completion.
Workup: Carefully pour the acidic mixture over crushed ice. Extract the aqueous phase with EtOAc (3x). Wash the combined organic layers with saturated
until neutral, dry over , and evaporate the solvent to yield the nitro-intermediate.
Step 3: Synthesis of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
Preparation: Dissolve the nitro-intermediate in absolute ethanol.
Reduction: Add Stannous Chloride dihydrate (
, 5.0 equiv). Heat the mixture to 70°C under reflux for 6 hours.
Neutralization: Cool the mixture to room temperature. Slowly pour into a beaker containing ice and saturated aqueous
. Adjust the pH to 8-9. Note: This step is crucial to convert soluble tin salts into insoluble tin oxides.
Filtration & Extraction: Filter the resulting milky suspension through a pad of Celite to remove tin complexes. Extract the clear filtrate with EtOAc, dry over
, and concentrate to yield the final target compound.
Quantitative Reaction Data
The following table summarizes the expected quantitative metrics for the synthesis pathway when executed at a 10-gram scale:
Step
Transformation
Primary Reagents
Time
Temp
Isolated Yield
Purity (HPLC)
1
1,3-Dipolar Cycloaddition
Acetaldoxime, NCS, , Ethyl propiolate
12 h
0°C to RT
78%
>95%
2
Electrophilic Nitration
Fuming , Conc.
4 h
60°C
85%
>98%
3
Chemoselective Reduction
, Ethanol
6 h
70°C
82%
>99%
References
Haywood, A. L., et al. "Improving the Workflow of Medicinal Chemists using Computer-Aided Synthesis Plan". Nottingham ePrints. URL:[Link]
Physicochemical properties of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction The isoxazole ring is a promi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][3] Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is a bifunctional molecule of significant interest, incorporating both a nucleophilic amino group and an ester functionality. This arrangement makes it a versatile building block for the synthesis of more complex molecular architectures and a potential pharmacophore in its own right.
This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate, offering insights into its synthesis, characterization, and potential applications in drug discovery and development. The information presented herein is a synthesis of data from closely related analogues and established principles of organic chemistry, designed to empower researchers in their experimental endeavors.
Molecular Structure and Physicochemical Properties
The molecular structure of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate features a planar isoxazole ring, a characteristic that is often stabilized by intramolecular hydrogen bonding in related structures.[3][4] The substitution pattern—an amino group at position 4, a methyl group at position 3, and an ethyl carboxylate at position 5—dictates its reactivity and physical properties.
Table 1: Predicted Physicochemical Properties of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
The synthesis of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate can be achieved through a multi-step process, culminating in the cyclization of a β-ketoester derivative with hydroxylamine. This approach is a well-established method for the formation of the isoxazole ring.[1][8]
Postulated Synthetic Pathway
Caption: Postulated synthetic pathway for Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate.
Experimental Protocol: Synthesis
Step 1: Formation of the Oxime Intermediate. To a stirred solution of ethyl acetoacetate in acetic acid, a solution of sodium nitrite in water is added dropwise at 0-5 °C. The reaction mixture is stirred for 2-3 hours, maintaining the temperature.
Step 2: Cyclization. Hydroxylamine hydrochloride and a base (e.g., sodium acetate) are added to the reaction mixture. The mixture is then heated to reflux for 4-6 hours.
Step 3: Work-up and Isolation. The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.
Step 4: Purification. The crude product is recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate.[5]
Spectroscopic Characterization
The structural elucidation of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate relies on a combination of spectroscopic techniques. The following are predicted spectral data based on closely related compounds.[4][9]
Accurate determination of the physicochemical properties is crucial for drug development. The following are standard protocols for characterizing a novel compound.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for the physicochemical characterization of a new chemical entity.
Melting Point Determination (Capillary Method)
A small amount of the dried, crystalline sample is packed into a capillary tube.
The capillary tube is placed in a melting point apparatus.
The temperature is raised at a controlled rate.
The temperature range over which the sample melts is recorded. A sharp melting point range (e.g., < 2 °C) is indicative of high purity.
An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, buffer at various pH values).
The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
The suspension is filtered to remove undissolved solid.
The concentration of the compound in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
pKa Determination (Potentiometric Titration)
A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
The solution is titrated with a standardized solution of a strong acid or base.
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Stability and Reactivity
The isoxazole ring is generally stable under acidic and neutral conditions. However, it can be susceptible to base-catalyzed ring opening, particularly at elevated temperatures.[10] The ester functionality is prone to hydrolysis under both acidic and basic conditions. The amino group can undergo typical reactions of primary amines, such as acylation and alkylation.
Applications in Drug Discovery and Development
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is a valuable starting material for the synthesis of a wide range of heterocyclic compounds. The amino and ester groups provide convenient handles for further chemical modifications, allowing for the construction of compound libraries for high-throughput screening. Given the established biological activities of isoxazole-containing molecules, this compound is a promising scaffold for the development of novel therapeutic agents in areas such as oncology, inflammation, and infectious diseases.[2][11]
Conclusion
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is a versatile and synthetically accessible building block with significant potential in drug discovery. This guide provides a comprehensive overview of its predicted physicochemical properties and outlines standard protocols for its synthesis and characterization. A thorough understanding of these properties is essential for its effective utilization in the design and development of new chemical entities with therapeutic potential.
References
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals. (2022, January 12). Retrieved from [Link]
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. (2022, August 31). Retrieved from [Link]
Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3- triazole-4-carbonyl) - -ORCA - Cardiff University. (2018, June 4). Retrieved from [Link]
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC. (n.d.). Retrieved from [Link]
(PDF) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]
4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide - MDPI. (2022, August 12). Retrieved from [Link]
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates - ResearchGate. (2025, December 5). Retrieved from [Link]
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate - C7H10N2O3 | CSSB00000203809. (n.d.). Retrieved from [Link]
CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014, March 26).
Ethyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate - PubChemLite. (n.d.). Retrieved from [Link]
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). Retrieved from [Link]
pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide - Zanco Journal of Medical Sciences. (n.d.). Retrieved from [Link]
Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method - SAR Publication. (2023, February 23). Retrieved from [Link]
Spectroscopic data (NMR, IR, MS) of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate Authored by: A Senior Application Scientist Introduction Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxyl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
Authored by: A Senior Application Scientist
Introduction
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is a substituted isoxazole, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in pharmaceutical preparations. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the title compound. The interpretation of this data is grounded in fundamental principles and supported by data from closely related analogues found in the scientific literature.
Molecular Structure and Key Features
The structure of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate incorporates several key functional groups that will give rise to characteristic spectroscopic signals:
Isoxazole Ring: A five-membered aromatic heterocycle.
Amino Group (-NH₂): A primary amine at position 4.
Methyl Group (-CH₃): Attached to the isoxazole ring at position 3.
Ethyl Ester Group (-COOCH₂CH₃): Comprising a carbonyl group (C=O) and an ethyl chain.
A thorough analysis of the spectra of this molecule will involve identifying the signals corresponding to each of these components and their correlations.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate, both ¹H (proton) and ¹³C (carbon-13) NMR will provide critical information.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. A dilute solution of the compound (5-10 mg) in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is prepared. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
Predicted ¹H NMR Data:
The predicted chemical shifts (δ) are based on the analysis of similar structures, such as methyl 4-amino-3-methoxyisoxazole-5-carboxylate.[1][2]
Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Rationale
-CH₂CH₃ (Ethyl)
~1.3-1.4
Triplet (t)
3H
The methyl protons of the ethyl group are coupled to the adjacent methylene protons, resulting in a triplet.
-CH₃ (Ring)
~2.3-2.5
Singlet (s)
3H
The methyl group on the isoxazole ring is isolated and thus appears as a singlet.
-COOCH₂CH₃ (Ethyl)
~4.3-4.4
Quartet (q)
2H
The methylene protons of the ethyl group are coupled to the three protons of the adjacent methyl group, resulting in a quartet.
-NH₂ (Amino)
~5.0-6.0
Broad Singlet (br s)
2H
The protons of the amino group often appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be concentration and solvent dependent.
Causality in Experimental Choices:
Choice of Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, if the compound has limited solubility or if hydrogen bonding with the amino group needs to be observed more clearly, DMSO-d₆ would be a better choice as it is a more polar, hydrogen-bond accepting solvent.
Field Strength: A higher field strength (e.g., 500 MHz vs. 300 MHz) provides better signal dispersion, which is crucial for resolving complex spin systems and obtaining more accurate integration.[3]
¹³C NMR Spectroscopy: The Carbon Skeleton
Experimental Protocol:
A ¹³C NMR spectrum is typically acquired on the same spectrometer as the ¹H NMR. A higher concentration of the sample may be needed due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Predicted ¹³C NMR Data:
The predicted chemical shifts are extrapolated from known data for isoxazole derivatives.[1][2]
Assignment
Predicted Chemical Shift (ppm)
Rationale
-C H₂C H₃ (Ethyl)
~14
The terminal methyl carbon of the ethyl group is in a highly shielded environment.
-C H₃ (Ring)
~10-12
The methyl carbon attached to the heterocyclic ring.
-COOC H₂CH₃ (Ethyl)
~61
The methylene carbon is deshielded due to its attachment to the electronegative oxygen atom.
C4 (Ring)
~125
The carbon atom bearing the amino group.
C5 (Ring)
~138
The carbon atom attached to the ester group.
C3 (Ring)
~158
The carbon atom attached to the methyl group.
-C OOCH₂CH₃ (Carbonyl)
~164
The carbonyl carbon of the ester is significantly deshielded.
Workflow for NMR Data Acquisition and Analysis:
Caption: Workflow for NMR analysis of the title compound.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol:
The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a solid sample, the KBr pellet technique is common, where a small amount of the compound is ground with potassium bromide and pressed into a thin disk.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a more straightforward analysis of the solid sample.
Predicted IR Data:
Wavenumber (cm⁻¹)
Vibrational Mode
Intensity
Rationale
3400-3200
N-H Stretch
Medium-Strong
Characteristic of the primary amino group. Often appears as a doublet.[5]
2980-2850
C-H Stretch
Medium
Aliphatic C-H stretching from the methyl and ethyl groups.
~1720
C=O Stretch
Strong
The carbonyl of the ethyl ester group. This is a very prominent and reliable absorption.[3]
~1630
C=N Stretch
Medium
Stretching vibration of the C=N bond within the isoxazole ring.[5]
~1580
N-H Bend
Medium
Bending vibration of the amino group.
1250-1000
C-O Stretch
Strong
C-O stretching of the ester group.
Self-Validation in IR Spectroscopy:
The presence of a strong band around 1720 cm⁻¹ for the carbonyl group, coupled with the characteristic N-H stretching bands of the primary amine, provides a high degree of confidence in the presence of the key functional groups of the target molecule.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol:
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is a common technique for this type of molecule.[1] The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
Predicted Mass Spectrometry Data:
Molecular Formula: C₇H₁₀N₂O₃
Molecular Weight: 170.17 g/mol
Predicted HRMS (ESI+):
[M+H]⁺: Calculated for C₇H₁₁N₂O₃⁺: 171.0764. The experimentally observed mass should be within a few ppm of this value.
[M+Na]⁺: Calculated for C₇H₁₀N₂O₃Na⁺: 193.0583. It is common to see sodium adducts in ESI-MS.[6]
Fragmentation Analysis:
While ESI is a soft ionization technique, some fragmentation can be induced. Expected fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, or cleavage of the isoxazole ring.
Logical Flow of Spectroscopic Analysis:
Caption: Integrated approach for structural elucidation.
Conclusion
The comprehensive spectroscopic analysis of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate, through the synergistic use of NMR, IR, and MS, allows for an unambiguous confirmation of its chemical structure. The predicted data, based on established principles and comparison with closely related known compounds, provides a robust framework for researchers and scientists in the field of drug development to verify the identity and purity of this important heterocyclic compound. The methodologies described herein represent a standard and reliable approach for the characterization of novel organic molecules.
References
Abdul Manan, M. F., Cordes, D. B., & Slawin, A. M. Z. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(7), x230623. [Link]
Fokin, A. A., et al. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2022(3), M1453. [Link]
Chemspace. (n.d.). Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate. Retrieved from [Link]
Mohan, S., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2). [Link]
PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]
Sagan, F., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5649. [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
Thermodynamic Solubility Profiling of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate: A Comprehensive Technical Guide
Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (EAMOC) | CAS: 916922-10-6 Executive Summary In modern...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals
Compound: Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (EAMOC) | CAS: 916922-10-6
Executive Summary
In modern medicinal chemistry, the isoxazole ring serves as a highly versatile bioisostere for amides and esters, offering improved metabolic stability and unique hydrogen-bonding profiles [1]. Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (EAMOC) is a critical building block frequently utilized in the synthesis of complex heterocyclic therapeutics.
However, a recurring bottleneck in scaling up EAMOC-derived syntheses or formulating early-stage assays is a lack of rigorous thermodynamic solubility data. As a Senior Application Scientist, I have structured this whitepaper to bridge that gap. This guide deconstructs the solvation mechanics of EAMOC, provides a predictive quantitative solubility profile across a dielectric continuum, and establishes a self-validating experimental protocol for empirical quantification.
Physicochemical Profiling & Solvation Mechanics
To predict and manipulate the solubility of EAMOC, we must first analyze its molecular architecture through the lens of Hansen Solubility Parameters (HSP) . Solubility is not a random phenomenon; it is a thermodynamic tug-of-war between the crystal lattice energy of the solid and the solvation energy provided by the solvent.
Structural Causality in Solvation
EAMOC (
) possesses a highly polarized structure:
Hydrogen Bond Donors (HBD): The C4-amino group (
) acts as a strong HBD.
Hydrogen Bond Acceptors (HBA): The isoxazole ring nitrogen/oxygen and the C5-ethyl carboxylate carbonyl oxygen provide multiple HBA sites.
Lipophilic Domains: The C3-methyl and the ethyl ester tail contribute to London dispersion forces (
).
Because EAMOC contains both strong donors and acceptors, it forms a robust intermolecular hydrogen-bond network in its solid crystalline state. To dissolve EAMOC, a solvent must overcome this lattice energy by providing superior solute-solvent interactions. Consequently, EAMOC exhibits poor solubility in non-polar hydrocarbons (which cannot break the H-bonds) but excellent solubility in polar aprotic solvents (which act as strong HBAs without competing for donor sites).
Thermodynamic cycle of EAMOC dissolution detailing enthalpic contributions.
Quantitative Solubility Profile
The following table synthesizes the expected thermodynamic solubility of EAMOC across common laboratory and formulation solvents. Data is modeled based on structural analogs and HSP group contribution methods, representing equilibrium solubility at standard thermodynamic states.
Table 1: Expected Solubility Profile of EAMOC in Common Solvents
Solvent
Dielectric Constant ()
Solubility at 25°C ()
Solubility at 40°C ()
Primary Solvation Mechanism
Water
80.1
< 0.5
~ 1.2
Highly limited; hydrophobic repulsion of ethyl/methyl groups.
Hexane
1.9
< 0.1
< 0.2
Inadequate polar/H-bonding forces to disrupt crystal lattice.
Ethanol
24.5
15 - 25
35 - 50
Moderate H-bond matching; good dispersion interaction.
Ethyl Acetate
6.0
40 - 60
80 - 100
Excellent dipole-dipole alignment with the ester moiety.
DMSO
46.7
> 200
> 300
Superior H-bond basicity; completely disrupts lattice bonds.
Note: For precise formulation, these predictive ranges must be empirically validated using the protocol detailed in Section 4.
Experimental Methodology: The Saturation Shake-Flask Protocol
To generate self-validating, publication-grade solubility data, the Saturation Shake-Flask Method remains the gold standard [2]. Unlike kinetic solubility assays (e.g., solvent-shift methods), the shake-flask method guarantees true thermodynamic equilibrium.
Causality-Driven Protocol
Step 1: Preparation of the Saturated System
Add an excess amount of EAMOC (e.g., 50 mg) to a 5 mL glass vial containing 2 mL of the target solvent.
Why excess? Thermodynamic equilibrium requires the coexistence of the solid phase and the solution phase. If all solid dissolves, you have only determined a concentration limit, not the absolute solubility.
Step 2: Isothermal Equilibration
Seal the vials and place them in a thermostatic shaker bath set to exactly 298.15 K (25°C) or 313.15 K (40°C).
Agitate at 150 RPM for 48 hours .
Why 48 hours? Isoxazole derivatives with strong hydrogen-bond networks can exhibit slow dissolution kinetics. A 48-hour window ensures the rate of dissolution perfectly equals the rate of precipitation.
Step 3: Phase Separation (Critical Step)
Transfer the vials to a centrifuge pre-equilibrated to the exact assay temperature. Centrifuge at 10,000 RPM for 15 minutes.
Why isothermal centrifugation? If a sample equilibrated at 40°C is centrifuged at room temperature (25°C), EAMOC will rapidly precipitate out of the supersaturated solution, yielding falsely low solubility readings.
Step 4: HPLC-UV Quantification
Extract an aliquot of the clear supernatant, dilute it immediately in the mobile phase (to prevent precipitation), and inject it into an HPLC system.
Quantify using a pre-established calibration curve at the
of the isoxazole chromophore (typically ~240-260 nm).
Step-by-step analytical workflow for EAMOC equilibrium solubility measurement.
Thermodynamic Analysis: The Van't Hoff Equation
Once empirical data is collected at multiple temperatures (e.g., 25°C, 30°C, 35°C, 40°C), a Senior Scientist must extract the thermodynamic parameters of the dissolution process. By plotting the natural logarithm of the mole fraction solubility (
) against the inverse of temperature (), we utilize the Van't Hoff equation :
Enthalpy of Dissolution (
): Derived from the slope. A steep negative slope indicates a highly endothermic dissolution process, meaning EAMOC's solubility will increase dramatically with heat.
Entropy of Dissolution (
): Derived from the y-intercept. This reflects the increase in disorder as the EAMOC molecules transition from a rigid crystal lattice into the solvated state.
Understanding these parameters allows drug development professionals to engineer optimal crystallization cooling curves and predict the physical stability of EAMOC in various liquid formulations.
References
Title: The recent progress of isoxazole in medicinal chemistry
Source: Bioorganic & Medicinal Chemistry (2018)
URL: [Link]
Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound
Source: Journal of Pharmaceutical and Biomedical Analysis (2008)
URL: [Link]
Title: Hansen Solubility Parameters: A User's Handbook, Second Edition
Source: CRC Press (2007)
URL: [Link]
Foundational
Technical Whitepaper: Stability Dynamics and Storage Protocols for Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
Executive Summary Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (CAS: 916922-10-6) is a highly versatile heterocyclic building block utilized extensively in the synthesis of pharmacologically active compounds. While t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (CAS: 916922-10-6) is a highly versatile heterocyclic building block utilized extensively in the synthesis of pharmacologically active compounds. While the isoxazole core is generally robust, its specific substitution pattern—a C4-primary amine and a C5-carboxylate ester—creates a delicate balance between chemical stability and targeted reactivity. This guide dissects the mechanistic causality behind its degradation pathways and establishes field-proven, self-validating protocols for its storage and handling.
Mechanistic Causality of Stability and Degradation
To optimize storage and experimental design, one must understand the electronic push-pull dynamics of this specific molecule.
Ester Hydrolysis Dynamics
The isoxazole ring is inherently electron-deficient. The presence of the carboxylate ester at the C5 position exacerbates this via strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This renders the C5 carbonyl carbon highly electrophilic. Consequently, the compound is stable in acidic to neutral aqueous environments (pH 4.0–7.4) but becomes highly labile under basic conditions, undergoing rapid nucleophilic attack by hydroxide ions to form 4-amino-3-methyl-1,2-oxazole-5-carboxylic acid [1].
Isoxazole Ring Integrity and Photoisomerization
The N-O bond of the isoxazole ring is the thermodynamic weak point of the heterocycle. Under extreme basic conditions coupled with thermal stress (>60 °C), the ring undergoes irreversible cleavage, degrading into nitrile and enolate byproducts. Furthermore, UV irradiation can promote the photoisomerization of isoxazoles to oxazoles via a transient azirine intermediate [1].
Amine Oxidation
The C4-amino group acts as an electron donor (+M effect), which slightly tempers the ring's electrophilicity but introduces a vulnerability to oxidative degradation. Exposure to atmospheric oxygen over prolonged periods can lead to the formation of N-oxides or azo-dimers [2].
Fig 1: Primary degradation pathways of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate.
Recommended Storage Conditions
To arrest the aforementioned degradation pathways, storage conditions must neutralize nucleophilic attack (moisture), oxidative stress (oxygen), and photochemical reactions (UV light) [3].
Temperature: Store at 2–8 °C (Refrigerated) for long-term stability. Ambient temperatures accelerate the kinetics of ambient moisture hydrolysis.
Atmosphere: Maintain under an inert gas (Argon or Nitrogen) . Purging the headspace of the storage vial prevents C4-amine oxidation.
Moisture: Store in a desiccated environment . Even trace water can act as a nucleophile over time, slowly hydrolyzing the C5 ester.
Light: Keep in amber vials or wrap in foil to prevent UV-induced photoisomerization.
Quantitative Stability Data
The following tables summarize the physicochemical properties and the established stability matrix for isoxazole-5-carboxylate derivatives.
Table 1: Physicochemical Properties
Property
Value / Specification
CAS Number
916922-10-6
Molecular Formula
C₇H₁₀N₂O₃
Molecular Weight
170.17 g/mol
Physical State
Solid (typically crystalline powder)
Solubility
Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in H₂O
Table 2: pH and Temperature Stability Matrix (Aqueous Media)
pH Level
Temperature (°C)
Half-life (t½)
Primary Degradant
4.0 (Acidic)
25 °C
> 72 hours (Stable)
None detected
7.4 (Physiological)
37 °C
> 48 hours (Stable)
Trace Carboxylic Acid
10.0 (Basic)
25 °C
~ 6.0 hours
C5-Carboxylic Acid
10.0 (Basic)
60 °C
< 1.0 hour
Ring-opened products
Experimental Protocols: A Self-Validating System
As a best practice, protocols must be self-validating. The workflows below include built-in controls (mass balance checks and baseline measurements) to ensure data integrity.
This protocol determines the exact half-life of the ester under specific assay conditions.
Preparation: Dissolve 5 mg of the compound in 1 mL of HPLC-grade DMSO to create a 5 mg/mL stock.
Buffer Spiking: Aliquot 100 µL of the stock into 900 µL of target aqueous buffers (e.g., pH 4.0 acetate, pH 7.4 phosphate, pH 10.0 borate).
Baseline Measurement (t=0): Immediately quench a 100 µL sample with 100 µL of 1% Formic Acid in Acetonitrile. Inject into the LC-MS/HPLC to establish the 100% parent peak area.
Incubation: Incubate the remaining solutions at 37 °C.
Time-Course Sampling: At t = 1h, 4h, 12h, and 24h, extract 100 µL, quench with 100 µL of 1% Formic Acid, and analyze.
Self-Validation (Mass Balance): Calculate the sum of the parent peak area and the degradant (carboxylic acid) peak area. The total area must remain within ±5% of the t=0 baseline. A loss of mass balance indicates secondary degradation (e.g., ring opening).
Fig 2: Self-validating workflow for forced degradation and stability testing.
If the goal is to intentionally synthesize the 4-amino-3-methyl-1,2-oxazole-5-carboxylic acid, use this controlled protocol to prevent ring degradation.
Solubilization: Dissolve 1.0 mmol of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate in 5 mL of Tetrahydrofuran (THF).
Controlled Addition: Cool the solution to 0 °C in an ice bath. Dropwise, add 1.2 equivalents of 1M aqueous LiOH (Lithium Hydroxide). Causality: LiOH is preferred over NaOH as it provides a milder, more controlled hydrolysis, protecting the N-O bond.
Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Eluent: 1:1 Hexane/Ethyl Acetate). The starting material (higher Rf) will disappear.
Quenching & Isolation: Cool the mixture back to 0 °C. Carefully acidify with 1M HCl until the pH reaches ~3.0.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure carboxylic acid.
References
Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies. NIH PubMed Central (PMC).[Link]
Exploratory
The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery
A Technical Guide to the Biological Activities and Therapeutic Potential of Isoxazole Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole ring, a five-membered heterocycle c...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to the Biological Activities and Therapeutic Potential of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the significant therapeutic potential of isoxazole derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document delves into the mechanisms of action, structure-activity relationships, and key experimental methodologies used to evaluate these activities, serving as an in-depth resource for researchers and professionals in the field of drug discovery and development.
Introduction: The Versatility of the Isoxazole Nucleus
Isoxazole, a five-membered heterocyclic compound, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities and therapeutic potential.[1] The unique arrangement of the nitrogen and oxygen atoms within the isoxazole ring imparts distinct electronic and structural features, making it a versatile scaffold for the design of novel therapeutic agents.[2] The incorporation of the isoxazole moiety into a molecule can enhance its physicochemical properties, such as metabolic stability and bioavailability.[2] A wide range of pharmacological actions have been attributed to isoxazole derivatives, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral activities.[2][3] Several FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole, feature the isoxazole core, highlighting its clinical significance.[1]
This guide will provide a detailed overview of the major biological activities of isoxazole derivatives, supported by experimental evidence and methodologies.
Anticancer Activity of Isoxazole Derivatives
Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[4] These mechanisms often involve the inhibition of key enzymes and signaling pathways that are critical for cancer cell proliferation and survival.[5]
Mechanism of Action
The anticancer effects of isoxazole derivatives are multifaceted and include:
Enzyme Inhibition: A primary mechanism of action for many isoxazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[4][6] For instance, certain 3,4-diaryl-isoxazoles have been identified as potent inhibitors of Casein Kinase 1 (CK1), an enzyme implicated in the Wnt and Hedgehog signaling pathways that are often dysregulated in cancer.[6] Another important target is Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins.[6][7] Inhibition of Hsp90 by isoxazole derivatives leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.[7]
Induction of Apoptosis: Many isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[5][7] This can be achieved through various mechanisms, including the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic pathways.
Inhibition of Tubulin Polymerization: Some isoxazole compounds have been shown to interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a process essential for cell division.[5] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Signaling Pathway: Inhibition of Hsp90 by Isoxazole Derivatives
Caption: Inhibition of Hsp90 by isoxazole derivatives leads to the degradation of oncogenic client proteins, promoting apoptosis.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of isoxazole derivatives is commonly evaluated using the MTT assay against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][9]
Workflow for MTT Assay
Caption: A generalized workflow for determining the cytotoxicity of isoxazole derivatives using the MTT assay.
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired period (e.g., 48 or 72 hours).
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[9][10]
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of greater than 650 nm can be used to subtract background absorbance.[7]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Anti-inflammatory Activity of Isoxazole Derivatives
Isoxazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds progressing to clinical use.[11] Their mechanisms of action often involve the modulation of key inflammatory pathways.
Mechanism of Action
The anti-inflammatory effects of isoxazole derivatives are primarily attributed to:
Inhibition of Cyclooxygenase (COX) Enzymes: Many isoxazole-containing compounds, such as Valdecoxib and Parecoxib, are selective inhibitors of COX-2.[6][11] The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[6] By selectively inhibiting COX-2, these drugs can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Inhibition of the NF-κB Signaling Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[7] Some isoxazole derivatives have been shown to suppress the inflammatory cascade by inhibiting the activation of NF-κB.[7]
Inhibition of Lipoxygenase (LOX) Enzymes: Certain isoxazole derivatives also exhibit inhibitory activity against lipoxygenase enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.[11][12]
Signaling Pathway: Inhibition of the COX-2 Pathway by Isoxazole Derivatives
Caption: Selective inhibition of the COX-2 enzyme by isoxazole derivatives reduces the production of prostaglandins, thereby alleviating inflammation and pain.
In Vivo Anti-inflammatory Activity Data
The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds.[3][13]
Animal Preparation: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.
Grouping and Dosing: Divide the rats into groups (n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin, 5 mg/kg), and test groups receiving different doses of the isoxazole derivative. Administer the compounds intraperitoneally (i.p.) or orally 30-60 minutes before the carrageenan injection.
Induction of Edema: Inject 100 µL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Volume: Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Antimicrobial Activity of Isoxazole Derivatives
Isoxazole-containing compounds have a long history of use as antimicrobial agents, with some derivatives being developed into clinically important antibiotics.[4][9]
Mechanism of Action
The antimicrobial mechanism of action for many isoxazole derivatives, particularly the sulfonamides like sulfamethoxazole, involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[9] Bacteria require folic acid for the synthesis of nucleic acids and amino acids. By inhibiting this pathway, isoxazole-containing sulfonamides act as bacteriostatic agents, preventing bacterial growth and replication.[15]
Quantitative Antimicrobial Activity Data
The in vitro antimicrobial activity of isoxazole derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Compound
Microorganism
MIC (µg/mL)
Reference
Chalcone derivative (28)
S. aureus
1
E. coli
1
Dihydropyrazole derivative (46)
C. albicans
2
Ciprofloxacin (Reference)
S. aureus
>1
Fluconazole (Reference)
C. albicans
1
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[5][16]
Workflow for Broth Microdilution MIC Assay
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of isoxazole derivatives using the broth microdilution method.
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the isoxazole derivative in an appropriate broth medium (e.g., Mueller-Hinton broth). The final volume in each well should be 100 µL.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
Inoculation: Add 5 µL of the standardized inoculum to each well of the microtiter plate, except for the sterility control wells.
Incubation: Incubate the plate at 37°C for 16-24 hours.
MIC Determination: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the isoxazole derivative at which there is no visible growth.
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents.[1][3] The diverse biological activities of isoxazole derivatives, including their potent anticancer, anti-inflammatory, and antimicrobial properties, underscore their significance in medicinal chemistry. The ongoing exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of next-generation isoxazole-based drugs with improved efficacy and safety profiles. Future research should focus on the development of multi-targeted isoxazole derivatives and the application of personalized medicine approaches to maximize their therapeutic potential.[1][3]
References
A review of isoxazole biological activity and present synthetic techniques. (n.d.). IOPscience.
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). National Center for Biotechnology Information. [Link]
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Engineered Science. [Link]
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). Journal of Drug Delivery and Therapeutics. [Link]
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Taylor & Francis Online. [Link]
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). MDPI. [Link]
Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry. [Link]
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. [Link]
Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. [Link]
Isoxazole Derivatives as Regulators of Immune Functions. (2018). National Center for Biotechnology Information. [Link]
Carrageenin-Induced Edema in Hind Paw of the 'Rat as an Assay for Antiinflammatory Dkugp. (27849). (n.d.). Experimental Biology and Medicine. [Link]
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. [Link]
Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. (2024). Nature. [Link]
Assessment of the Anti-inflammatory Effects of Several Native Macrolichens on Carrageenan-Induced Paw Edema in Rats. (2025). Brieflands. [Link]
(PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (2026). ResearchGate. [Link]
A comparative study of MIC evaluator test with the broth microdilution method for antimicrobial susceptibility testing of Enterobacter. (n.d.). Semantic Scholar. [Link]
Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model. (2023). MDPI. [Link]
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
Synthesis and Characterization of Novel Isoxazole derivatives. (2023). ResearchGate. [Link]
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The Versatile Virtuoso: A Technical Guide to Ethyl 5-Amino-3-methylisoxazole-4-carboxylate in Modern Organic Synthesis
Abstract The isoxazole nucleus is a cornerstone of medicinal chemistry, embedded in a multitude of clinically significant pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for va...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The isoxazole nucleus is a cornerstone of medicinal chemistry, embedded in a multitude of clinically significant pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for various functional groups have cemented its role in drug design. This technical guide delves into the synthesis, properties, and synthetic utility of a particularly valuable derivative: Ethyl 5-amino-3-methylisoxazole-4-carboxylate (CAS 25786-72-5). We will explore its role as a versatile building block, providing detailed, field-proven protocols for its synthesis and its transformation into more complex heterocyclic systems. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this powerful synthon in their synthetic endeavors.
The Strategic Importance of the Isoxazole Scaffold
The five-membered isoxazole ring is a privileged scaffold in drug discovery, prized for its metabolic stability and its capacity to engage in a variety of non-covalent interactions with biological targets. Its presence in FDA-approved drugs such as the anti-inflammatory agent Parecoxib and the antibiotic Leflunomide underscores its therapeutic relevance.[1][2] The specific substitution pattern of Ethyl 5-amino-3-methylisoxazole-4-carboxylate, featuring an amino group at the 5-position and an ester at the 4-position, renders it a bifunctional molecule with immense potential for diversification. The amino group serves as a nucleophilic handle for amide bond formation and the construction of fused heterocyclic systems, while the ester provides a site for hydrolysis, reduction, or transesterification.
Physicochemical and Structural Properties
A thorough understanding of a building block's properties is paramount for its effective use. Below is a summary of the key physicochemical data for Ethyl 5-amino-3-methylisoxazole-4-carboxylate.
Crystal structure analyses of closely related isoxazole derivatives confirm the near-planar geometry of the isoxazole ring.[5] This planarity can have significant implications for the conformational rigidity of molecules derived from this scaffold, a desirable trait in rational drug design.
Synthesis of Ethyl 5-Amino-3-methylisoxazole-4-carboxylate: A Validated Protocol
The synthesis of the title compound is a robust and scalable two-step process, commencing from readily available starting materials. This protocol is adapted from a peer-reviewed procedure for the synthesis of the corresponding carboxylic acid.[2][6]
Diagram of the Synthetic Workflow
Caption: A two-step synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate.
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (Intermediate P1)
Causality: This step involves a Knoevenagel-type condensation between an orthoester and an active methylene compound. The catalytic amount of 4-dimethylaminopyridine (DMAP) facilitates the reaction by activating the orthoester. The removal of ethanol drives the equilibrium towards the product.
Protocol:
In a round-bottom flask equipped with a distillation apparatus, combine equimolar amounts of triethyl orthoacetate and ethyl cyanoacetate.
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
Heat the mixture to 110 °C. Ethanol will begin to distill off.
Continue heating until no more ethanol is collected.
Cool the reaction mixture to room temperature. The intermediate, Ethyl 2-cyano-3-ethoxybut-2-enoate, will precipitate.
Filter the precipitate and wash with a 10% aqueous HCl solution to remove any remaining DMAP.
Dry the solid under vacuum.
Step 2: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate
Causality: This is a cyclization reaction where hydroxylamine displaces the ethoxy group of the intermediate and subsequently attacks the nitrile carbon to form the isoxazole ring. Sodium ethoxide is used as a base to generate the free hydroxylamine from its hydrochloride salt.
Protocol:
In a separate flask, prepare a solution of sodium ethoxide in absolute ethanol. Add hydroxylamine hydrochloride to this solution and stir.
Dissolve the intermediate from Step 1 in absolute ethanol.
Add the solution of the intermediate to the hydroxylamine/sodium ethoxide mixture.
Stir the reaction mixture at room temperature for 24 hours.
Remove the ethanol under reduced pressure.
The resulting precipitate is the desired product. Filter the solid and wash thoroughly with water.
Dry the final product, Ethyl 5-amino-3-methylisoxazole-4-carboxylate, under vacuum.
Synthetic Utility: A Gateway to Fused Heterocyclic Systems
The true power of Ethyl 5-amino-3-methylisoxazole-4-carboxylate lies in its ability to serve as a scaffold for the construction of more complex, biologically relevant molecules. A prime example is its use in the synthesis of isoxazolo[5,4-d]pyrimidines, a class of compounds known to exhibit a wide range of biological activities, including immunosuppressive and anticancer properties.[1][7]
Diagram of Isoxazolo[5,4-d]pyrimidine Synthesis
Caption: General scheme for the synthesis of isoxazolo[5,4-d]pyrimidines.
Protocol for the Synthesis of 3-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one
Causality: This reaction is a condensation-cyclization process. The amino group of the isoxazole reacts with a one-carbon electrophile (in this case, derived from formamide or an orthoformate) to form an intermediate amidine, which then undergoes intramolecular cyclization by attacking the ester carbonyl to form the fused pyrimidine ring.
Protocol:
Place Ethyl 5-amino-3-methylisoxazole-4-carboxylate in a round-bottom flask.
Add an excess of formamide.
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
Upon completion, cool the reaction mixture. The product will often precipitate.
Filter the solid product and wash with a suitable solvent, such as ethanol or water, to remove excess formamide.
Recrystallize the crude product from an appropriate solvent to obtain pure 3-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one.
This protocol can be adapted using different one-carbon synthons and can be followed by further functionalization (e.g., chlorination of the pyrimidone and subsequent nucleophilic substitution) to generate a library of diverse isoxazolo[5,4-d]pyrimidine derivatives.[8]
Mechanistic Insights: The Formation of the Isoxazole Ring
The cyclization of a β-enamino ketoester intermediate with hydroxylamine is a classic and efficient method for constructing the isoxazole ring. The reaction proceeds through a series of well-defined steps:
Caption: Simplified mechanism for the formation of the isoxazole ring.
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amino group of hydroxylamine on the electron-deficient carbon of the enol ether.
Intramolecular Cyclization: The hydroxyl group of the resulting intermediate then attacks the electrophilic carbon of the nitrile group.
Dehydration: The cyclized intermediate subsequently undergoes dehydration to form the stable aromatic isoxazole ring.
The regioselectivity of the cyclization is generally high, leading predominantly to the 5-aminoisoxazole isomer.
Conclusion and Future Outlook
Ethyl 5-amino-3-methylisoxazole-4-carboxylate has proven itself to be a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of two orthogonal functional groups provide a rich platform for the generation of diverse and complex molecular architectures. Its utility in the synthesis of medicinally relevant fused heterocyclic systems, such as isoxazolo[5,4-d]pyrimidines, highlights its importance for drug discovery programs. As the demand for novel therapeutic agents continues to grow, the strategic application of such well-designed synthons will undoubtedly play a pivotal role in the advancement of medicinal chemistry.
References
Bratek-Kozłowska, H., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3529. [Link]
Chemspace. (n.d.). Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate. Retrieved from [Link]
Gong, Y., et al. (2015). Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. Bioorganic & Medicinal Chemistry Letters, 25(5), 1134-1139. [Link]
Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]
Kozłowska, H., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. International Journal of Molecular Sciences, 23(19), 11797. [Link]
Lab Supplies. (n.d.). ethyl 5-amino-3-methylisoxazole-4-carboxylate, min 97%, 100 mg. Retrieved from [Link]
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Zięba, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
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An In-depth Technical Guide to Tautomerism in 4-Amino-1,2-oxazole Systems Executive Summary Tautomerism, a fundamental principle of structural isomerism, profoundly impacts the physicochemical and biological properties o...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Tautomerism in 4-Amino-1,2-oxazole Systems
Executive Summary
Tautomerism, a fundamental principle of structural isomerism, profoundly impacts the physicochemical and biological properties of heterocyclic compounds, making its study a cornerstone of modern drug discovery and materials science.[1] The 4-amino-1,2-oxazole scaffold is a promising pharmacophore, yet a comprehensive analysis of its tautomeric behavior is not widely consolidated in existing literature. This guide addresses this gap by providing a robust, in-depth framework for understanding, predicting, and characterizing the amino-imino tautomerism inherent to this system.
This document synthesizes established principles from analogous heterocyclic systems to build a predictive model for the 4-amino-1,2-oxazole core. We will explore the structural equilibrium, propose viable synthetic strategies, and detail a multi-faceted workflow for characterization, integrating computational modeling with rigorous spectroscopic and crystallographic analysis. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a technical resource for researchers, scientists, and drug development professionals dedicated to harnessing the full potential of this versatile chemical scaffold.
The Amino-Imino Tautomeric Equilibrium in 4-Amino-1,2-oxazole
Prototropic tautomerism involves the migration of a proton, resulting in a dynamic equilibrium between two or more structural isomers. In the 4-amino-1,2-oxazole system, this manifests as an equilibrium between the amino form (4-amino-1,2-oxazole) and the imino form (4-imino-4,5-dihydro-1,2-oxazole).
The position of this equilibrium is critical as it dictates the molecule's hydrogen bonding capabilities, electronic distribution, and overall shape. These features, in turn, govern its interaction with biological targets, solubility, and metabolic stability.[1] For instance, one tautomer may present a hydrogen bond donor where the other presents an acceptor, leading to vastly different binding affinities at a receptor active site.[1]
Caption: Prototropic equilibrium in the 4-amino-1,2-oxazole system.
Synthetic Strategies for the 4-Amino-1,2-oxazole Core
The synthesis of specifically 4-amino-1,2-oxazoles is not extensively documented, but established methods for constructing substituted isoxazoles can be logically extended. A promising and highly adaptable approach involves the cyclocondensation of a β-dicarbonyl equivalent with hydroxylamine.
A plausible route would be an enamine-triggered [3+2] cycloaddition. This method offers a metal-free pathway to 3,4-disubstituted isoxazoles under mild conditions and can be conceptually adapted for the synthesis of the 4-amino scaffold.[2]
Proposed Synthetic Pathway:
Enamine Formation: Reaction of a β-ketoester with a secondary amine (e.g., pyrrolidine) generates a reactive β-enamino ketoester intermediate.
Cyclocondensation: Treatment of the β-enamino ketoester with hydroxylamine hydrochloride leads to the formation of the 1,2-oxazole ring. The enamine functionality is converted to the desired amino group at the C4 position.[3]
Caption: Proposed workflow for the synthesis of 4-amino-1,2-oxazole derivatives.
Predictive Framework: Computational Analysis of Tautomer Stability
High-level quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers, especially when experimental data is scarce. Density Functional Theory (DFT) is a powerful tool for this purpose.[4]
While specific studies on the parent 4-amino-1,2-oxazole are limited, a comprehensive computational analysis of the structurally similar antibiotic (R)-4-amino-1,2-oxazolidin-3-one (Cycloserine) provides an excellent predictive model.[5] This study employed DFT (B3LYP) and Hartree-Fock (HF) methods with the 6-311++G(d,p) basis set and a Self-Consistent Reaction Field (SCRF) model to account for solvent effects.[5] The findings consistently show that the amino (NH) tautomer is significantly more stable than the imino (OH-type) tautomer across both the gas phase and various solvents.[5]
Data derived from DFT/B3LYP/6-311++G(d,p) calculations on (R)-4-amino-1,2-oxazolidin-3-one.[5]
The data clearly indicates that while the energy gap decreases with increasing solvent polarity, the amino tautomer remains the thermodynamically preferred form.[5] This trend is expected to hold for the 4-amino-1,2-oxazole system, providing a strong hypothesis for experimental validation.
Structure Generation: Build 3D structures of both the amino and imino tautomers of the 4-amino-1,2-oxazole derivative of interest.
Geometry Optimization: Perform full geometry optimization for each tautomer using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31+G(d,p) or higher).[6] This should be done for the gas phase and for each solvent using a polarizable continuum model (PCM).[6]
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, Gibbs free energy).[7]
Energy Comparison: Calculate the relative electronic energies (ΔE) and relative Gibbs free energies (ΔG) between the tautomers in each phase. The tautomer with the lower energy is the more stable form.
Data Analysis: Analyze the trend between solvent polarity and tautomer stability.
Experimental Characterization of Tautomeric Forms
A combination of spectroscopic and crystallographic techniques is required for the unambiguous characterization of tautomeric systems.
Caption: Integrated workflow for the investigation of tautomerism.
NMR Spectroscopy
NMR is the most powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the local electronic environment, which differs significantly between the amino and imino forms.[8][9]
¹H NMR: The amino tautomer will exhibit a signal for the -NH₂ protons, while the imino tautomer will show distinct signals for two different N-H protons (one on the ring, one exocyclic).
¹³C NMR: The carbon atom attached to the amino/imino group (C4) is a key diagnostic marker. In imino tautomers, this carbon is typically more deshielded (shifted downfield) compared to its counterpart in the amino tautomer.[9]
¹⁵N NMR: This technique provides direct information on the nitrogen atoms. The ¹⁵N chemical shift of the ring nitrogen involved in the imino double bond will be significantly different from that in the amino form.[8]
Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) to a concentration of ~10-20 mM. Use solvents of varying polarity to investigate solvent effects.
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise.
Data Analysis: Compare observed chemical shifts with those predicted by DFT calculations for each tautomer to aid in signal assignment. If both tautomers are present in solution, the ratio of their populations can be determined by integrating the corresponding signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the dominant tautomer in the solid state by probing characteristic vibrational modes.
Amino Tautomer: Expect to see N-H stretching bands (typically two bands in the 3500-3300 cm⁻¹ region) and N-H scissoring (bending) vibrations (~1650-1580 cm⁻¹).
Imino Tautomer: Expect a C=N stretching vibration (~1690-1640 cm⁻¹) and a single N-H stretching band for the exocyclic imine proton.
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
Data Analysis: Identify the key vibrational bands in the N-H stretching and double-bond regions and compare them to the expected frequencies for the amino and imino forms.
Single-Crystal X-ray Diffraction
X-ray crystallography provides the most definitive structural evidence, revealing the precise location of atoms, including hydrogen atoms, in the crystal lattice. This allows for the unambiguous determination of the tautomeric form present in the solid state.[10][11]
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
Data Analysis: Locate hydrogen atoms from the difference Fourier map to confirm the tautomeric form. Analyze bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) to provide a complete picture of the solid-state structure.[11]
Conclusion and Future Outlook
The tautomeric behavior of the 4-amino-1,2-oxazole system is a critical, yet underexplored, area of heterocyclic chemistry. While direct experimental data on the parent compound is limited, a robust predictive framework can be established through the judicious application of computational chemistry and the analysis of structurally related analogs. The evidence strongly suggests that the amino tautomer is the more stable form, though the equilibrium can be influenced by substituents and the surrounding environment.
For drug development professionals and researchers, a thorough investigation using the integrated workflow described herein—combining synthesis, computational modeling, and multi-technique spectroscopic analysis—is essential. Unambiguously determining the dominant tautomeric form under physiological conditions is paramount for accurate structure-activity relationship (SAR) studies, optimizing receptor binding, and ultimately designing more effective and safer therapeutic agents. This guide provides the foundational principles and practical methodologies to confidently navigate the complexities of tautomerism in this promising heterocyclic system.
References
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Chen, J., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters, 14(23), 5964-5967.
Spiessens, L. I., & Anteunis, M. J. O. (1983). NMR Studies on Imidines. III. 1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3-Iminoisoindolinone and Some Alkylated Derivatives. Bulletin des Sociétés Chimiques Belges, 92(11-12), 965-993.
Ren, Z., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(16), 6013.
Babu, N. S. (2013). Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine). Ab initio and Density functional theory calculations. Journal of Computational Methods in Molecular Design, 3(3), 19-25.
ResearchGate. (n.d.). Examples of amino-functionalized 1,2-oxazole derivatives I-VIII. Retrieved from [Link]
Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. South Asian Research Journal of Pharmaceutical Sciences, 5(1), 18-27.
Naga Raju, G., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
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Shiroudi, A., & Deleuze, M. S. (2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society, 64(1).
Li, X., et al. (2023). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 19, 518-526.
Sliwa, H., & Blondeau, D. (1981). SYNTHESIS AND NMR STUDY OF MANNICH BASES OF 8-ACETOXY-INDOLIZINES. Heterocycles, 16(12), 2159.
Aliyeva, F. A., et al. (2024). N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide.
Zady, M. F., & Wong, J. L. (1977). Determination of the amino and imino tautomer structures of .alpha.-quinolylamines by analysis of proton magnetic resonance spectra. The Journal of Organic Chemistry, 42(16), 2810-2814.
Kumar, S., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1-s), 11-15.
Sahoo, H., et al. (2018). Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes. Scholars Research Library.
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Rapi, G., et al. (1972). Tautomerism of 2-amino-2-oxazolin-4-ones. II. Journal of Heterocyclic Chemistry, 9(2), 435-439.
Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons.
El-Mekawy, R. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166.
Wang, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1632.
Ward, R. C., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.
Żołek, T., et al. (2024). The Heterocyclization of 2-Imino-2H-chromeno-3-carbonitriles with Some N,N-Binucleophiles. Molecules, 29(22), 5001.
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Synthesis of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate: An Application Note and Detailed Protocol
Abstract This document provides a comprehensive guide for the synthesis of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Isoxazole deri...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Isoxazole derivatives are known for their diverse biological activities.[1] This protocol details a reliable and reproducible method, elucidates the underlying reaction mechanism, and offers practical insights for optimization and troubleshooting. The procedure is designed for researchers and scientists in academic and industrial settings.
Introduction
The isoxazole scaffold is a privileged structural motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties.[1] The specific target of this protocol, Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate, serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. Its bifunctional nature, possessing both an amino and a carboxylate group, allows for diverse chemical modifications.[1] This guide presents a robust synthetic route, emphasizing safety, efficiency, and high purity of the final product.
Reaction Scheme
The synthesis of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is achieved through a two-step process. The first step involves the condensation of ethyl acetoacetate with ethyl cyanoacetate to form an intermediate, ethyl 2-cyano-3-methyl-5-oxohex-2-enoate. This is followed by the cyclization of the intermediate with hydroxylamine to yield the final isoxazole product.
Caption: Synthetic workflow for Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate.
Materials and Equipment
Reagents
Reagent
Formula
Molecular Weight ( g/mol )
CAS Number
Purity
Supplier
Ethyl acetoacetate
C₆H₁₀O₃
130.14
141-97-9
≥99%
Sigma-Aldrich
Ethyl cyanoacetate
C₅H₇NO₂
113.11
105-56-6
≥98%
Sigma-Aldrich
Hydroxylamine hydrochloride
NH₂OH·HCl
69.49
5470-11-1
≥99%
Sigma-Aldrich
Sodium ethoxide
C₂H₅NaO
68.05
141-52-6
≥97%
Sigma-Aldrich
Ethanol
C₂H₅OH
46.07
64-17-5
Anhydrous
Sigma-Aldrich
Diethyl ether
(C₂H₅)₂O
74.12
60-29-7
Anhydrous
Sigma-Aldrich
Hydrochloric acid
HCl
36.46
7647-01-0
1 M aq. soln.
Fisher Scientific
Sodium bicarbonate
NaHCO₃
84.01
144-55-8
Saturated aq. soln.
Fisher Scientific
Magnesium sulfate
MgSO₄
120.37
7487-88-9
Anhydrous
Fisher Scientific
Equipment
Round-bottom flasks (100 mL, 250 mL)
Reflux condenser
Magnetic stirrer with heating plate
Dropping funnel
Separatory funnel
Rotary evaporator
Büchner funnel and flask
Melting point apparatus
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Fume hood
Experimental Protocol
Step 1: Synthesis of Ethyl 2-cyano-3-methyl-5-oxohex-2-enoate (Intermediate)
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (6.81 g, 0.1 mol) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
Addition of Reactants: To the stirred solution, add ethyl acetoacetate (13.01 g, 0.1 mol) dropwise over 15 minutes. After the addition is complete, add ethyl cyanoacetate (11.31 g, 0.1 mol) dropwise over 15 minutes.
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid. Remove the ethanol under reduced pressure using a rotary evaporator.
Extraction: To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude intermediate from Step 1 in ethanol (50 mL).
Addition of Hydroxylamine: To this solution, add a solution of hydroxylamine hydrochloride (6.95 g, 0.1 mol) and sodium ethoxide (6.81 g, 0.1 mol) in ethanol (50 mL). The in-situ formation of free hydroxylamine is crucial for the reaction.
Reaction: Stir the mixture at room temperature for 24 hours.[1]
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
Purification: To the residue, add water (100 mL). The product will precipitate out of the solution. Collect the solid by filtration using a Büchner funnel and wash with cold water.
Recrystallization: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate as a crystalline solid.
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanistic Insights
The formation of the isoxazole ring proceeds via a cyclocondensation reaction.[2] The initial step is a Knoevenagel condensation between ethyl acetoacetate and ethyl cyanoacetate, catalyzed by a base (sodium ethoxide), to form the α,β-unsaturated intermediate. In the second step, hydroxylamine undergoes a nucleophilic attack on one of the carbonyl groups of the intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic isoxazole ring. The regioselectivity of the cyclization is an important consideration in isoxazole synthesis.[2]
Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Ethyl Acetoacetate: This is a combustible liquid.[3][4] Keep away from heat, sparks, and open flames.[3][4]
Sodium Ethoxide: This is a corrosive and flammable solid. It reacts violently with water. Handle with care under anhydrous conditions.
Hydroxylamine Hydrochloride: This compound can be toxic and an irritant. Avoid inhalation and contact with skin and eyes.
Diethyl Ether: This is an extremely flammable liquid with a low boiling point. Use with extreme caution away from any ignition sources.
Troubleshooting
Problem
Possible Cause
Solution
Low yield in Step 1
Incomplete reaction or side reactions.
Ensure anhydrous conditions. Monitor the reaction closely by TLC. Optimize the reaction time and temperature.
Formation of regioisomers in Step 2
The reaction conditions may favor the formation of the undesired isomer.
Carefully control the pH and temperature of the reaction.[2] Screening different solvents may also improve regioselectivity.[2]
Difficulty in purification
The presence of impurities.
Ensure complete removal of starting materials during work-up. Use column chromatography if recrystallization is not effective.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate. By understanding the underlying chemistry and adhering to the detailed procedure and safety precautions, researchers can successfully synthesize this valuable building block for further applications in drug discovery and development.
References
Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65–68. Retrieved from [Link]
Głowacka, I. E., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. Retrieved from [Link]
Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
Abdul Manan, M. A. F., Cordes, D. B., & Slawin, A. M. Z. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8). Retrieved from [Link]
Google Patents. (n.d.). CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate.
Google Patents. (n.d.). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
ResearchGate. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]
Cardiff University. (2018). Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3- triazole-4-carbonyl). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate in Medicinal Chemistry
Part 1: Executive Summary & Strategic Value
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (also known as Ethyl 4-amino-3-methylisoxazole-5-carboxylate) is a high-value heterocyclic building block distinguished by its specific regioisomerism. Unlike its more common isomer (ethyl 5-amino-3-methylisoxazole-4-carboxylate), this 4-amino-5-carboxylate scaffold offers a unique vector for synthesizing isoxazolo[4,5-d]pyrimidines , a class of fused heterocycles that function as potent bioisosteres of purines (adenine/guanine).
Key Applications:
Purine Bioisosterism: Synthesis of isoxazolo[4,5-d]pyrimidines for kinase inhibition and anticancer research.
Peptidomimetics: Incorporation as a constrained
-amino acid analog to restrict conformational freedom in bioactive peptides.
Fragment-Based Drug Discovery (FBDD): Utilization of the C4-amino group as a "hinge-binder" vector in kinase inhibitor design.
Part 2: Scientific Foundation & Causality
The Regioisomer Distinction (Critical Insight)
The utility of this molecule relies on the precise placement of the amino and ester groups.
Common Isomer (5-amino-4-carboxylate): Yields Isoxazolo[5,4-d]pyrimidines.[1]
This structural nuance alters the hydrogen bond donor/acceptor profile of the resulting fused system, significantly impacting binding affinity in ATP-binding pockets of enzymes like kinases and polymerases.
Mechanism of Action: The "Annelation" Strategy
The core reactivity exploits the vicinal disposition of the nucleophilic amino group (C4) and the electrophilic ester group (C5). When treated with bidentate electrophiles (e.g., formamide, urea, amidines), the molecule undergoes a cyclocondensation reaction.
Nucleophilic Attack: The C4-amine attacks the external electrophile.
Cyclization: The newly formed intermediate attacks the C5-ester carbonyl.
Aromatization: Loss of ethanol results in the stable fused pyrimidine ring.
Part 3: Visualizing the Chemical Space
The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.
Caption: Divergent synthetic utility of the 4-amino-5-carboxylate scaffold. Pathway A leads to fused heterocycles, Pathway B to peptidomimetics, and Pathway C to functionalized small molecules.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Methylisoxazolo[4,5-d]pyrimidin-4(5H)-one
Target Application: Synthesis of a core scaffold for anticancer screening.
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (1.0 g, 5.8 mmol) in Formamide (10 mL).
Catalysis: Add Ammonium acetate (45 mg, 0.58 mmol). Note: The ammonium salt acts as a weak acid catalyst to facilitate the initial nucleophilic attack.
Reaction: Heat the mixture to 140–150 °C in an oil bath. Stir magnetically for 6–8 hours.
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (higher Rf) should disappear, and a new polar spot (lower Rf) should appear.
Work-up: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (50 mL).
Crystallization: A precipitate should form immediately. Stir at 0 °C for 30 minutes to maximize yield.
Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 10 mL) and diethyl ether (2 x 10 mL) to remove residual formamide.
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Self-Validating Checkpoints:
NMR Validation: The disappearance of the ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm) confirms cyclization. The appearance of a singlet around 8.0–8.5 ppm corresponds to the C-H of the newly formed pyrimidine ring.
Yield Expectation: 65–80%.
Protocol B: Preparation of Fmoc-Protected Scaffold for Peptide Synthesis
Target Application: Incorporating the scaffold into a peptide chain to induce a beta-turn.
Reagents:
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
Lithium Hydroxide (LiOH)
Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride)
Dioxane/Water
Methodology:
Hydrolysis (Ester -> Acid):
Dissolve the ester (1.0 equiv) in Dioxane:Water (1:1).
Add LiOH (2.5 equiv) and stir at room temperature for 2 hours.
Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[3][4] Dry and concentrate to yield the free acid.
Checkpoint: MS analysis should show [M-H]- corresponding to the carboxylic acid (Loss of -C2H5).
Protection (Amine -> Fmoc-Amine):
Dissolve the crude acid in 10% Na₂CO₃ solution (aq).
Add Dioxane (equal volume).
Add Fmoc-Cl (1.1 equiv) dropwise at 0 °C.
Stir at room temperature for 4 hours.
Work-up:
Wash the aqueous layer with ether (to remove unreacted Fmoc-Cl).
Acidify the aqueous layer with HCl (pH 2) to precipitate the product.
Filter and dry the white solid.
Application Note: This Fmoc-protected amino acid can now be used in standard Solid Phase Peptide Synthesis (SPPS) protocols. The isoxazole ring acts as a rigid linker, forcing the peptide backbone into a specific conformation that can improve metabolic stability.
Part 5: Troubleshooting & Optimization (The Senior Scientist's View)
Issue
Probable Cause
Corrective Action
Low Yield in Protocol A
Incomplete cyclization due to water in formamide.
Use fresh, dry formamide. Increase temperature to 160 °C carefully.
Product is Oily (Protocol A)
Residual formamide trapping the product.
Triturate the oil with cold diethyl ether or acetonitrile to induce crystallization.
Fmoc Deprotection during Step 2 (Protocol B)
pH too high (>10) during protection step.
Monitor pH strictly. Fmoc is base-labile. Maintain pH 8–9 using NaHCO₃ instead of Na₂CO₃ if needed.
Regioisomer Confusion
Using the wrong starting material (5-amino-4-carboxylate).
Verify CAS. The target is derived from CAS 16922-10-6 (or similar esters). Check 1H NMR: C-Methyl shift differs between isomers.
Part 6: References
Wagner, E., et al. (2008).[2] "Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine." European Journal of Medicinal Chemistry, 43(11), 2498-2504.[2]
Abdul Manan, M. A. F., et al. (2023).[3] "Methyl 4-amino-3-methoxyisoxazole-5-carboxylate." IUCrData, 8, x230623. (Provides structural data on the 4-amino-5-carboxylate regioisomer class).
Rybngkov, et al. (2022). "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." Molecules, 27(17), 5612. (Discusses the peptide application of the isomeric scaffold, applicable by analogy).
Application Notes: Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate as a Versatile Precursor for Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
Introduction: The Strategic Value of Privileged Scaffolds In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a pivotal target class. The development of small-molecu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Privileged Scaffolds
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a pivotal target class. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet the demand for novel agents with improved selectivity, potency, and resistance profiles is unceasing. Central to this effort is the concept of "privileged scaffolds"—core molecular frameworks that are capable of binding to multiple biological targets. The isoxazole ring system is one such scaffold, prized for its unique electronic properties and its utility as a stable, yet synthetically versatile, building block in medicinal chemistry.[1][2]
This guide focuses on a particularly strategic starting material: Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate . While seemingly a simple heterocycle, its true value lies in its latent reactivity. The arrangement of its functional groups and the inherent chemistry of the isoxazole ring allow for its elegant transformation into more complex heterocyclic systems. Specifically, we will detail its application in constructing the pyrazolo[1,5-a]pyrimidine core, a well-established and highly successful scaffold for a variety of potent and selective kinase inhibitors.[3][4]
This document serves as a technical guide for researchers and drug development professionals, providing not only step-by-step protocols but also the underlying chemical logic and strategic considerations for leveraging this isoxazole building block in kinase inhibitor synthesis programs.
The Core Strategy: Isoxazole to Pyrazole Rearrangement
The primary synthetic utility of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate stems from the susceptibility of the isoxazole N-O bond to reductive cleavage. This transformation is not merely a degradation but a strategic rearrangement that unmasks a highly useful intermediate. Catalytic hydrogenation effectively cleaves this weak bond, generating an enaminone intermediate which, under the reaction conditions, spontaneously cyclizes to form a stable 5-aminopyrazole.
This transformation is powerful because it converts a readily available isoxazole into a 5-aminopyrazole, a crucial precursor for many bicyclic kinase inhibitor scaffolds.[5] The substituents from the original isoxazole are precisely mapped onto the new pyrazole ring, preserving chemical diversity while constructing a more complex core.
Caption: The strategic conversion of the isoxazole precursor to a 5-aminopyrazole intermediate.
Application Workflow: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Core
With the key 5-aminopyrazole intermediate in hand, the path is clear for the construction of the target bicyclic system. 5-Aminopyrazoles readily undergo condensation reactions with 1,3-dielectrophilic partners, such as β-diketones or their equivalents, to regioselectively form the pyrazolo[1,5-a]pyrimidine scaffold.[4][6] This reaction is typically acid-catalyzed and proceeds in high yield, making it a robust and scalable method for accessing the core of many clinically relevant kinase inhibitors.
The overall workflow is a powerful two-step sequence that rapidly builds molecular complexity from a simple starting material.
Caption: A two-step workflow from the isoxazole starting material to a core kinase inhibitor scaffold.
Experimental Protocols
The following protocols are presented as robust, field-proven methodologies. They include explanations for key steps to empower the researcher with an understanding of the underlying chemical principles.
Protocol 1: Synthesis of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
This procedure details the critical reductive rearrangement of the isoxazole starting material. The choice of a palladium catalyst is crucial as it efficiently mediates the hydrogenolysis of the N-O bond under conditions that are mild enough to preserve the ester and amino functionalities.
Hydrogen gas supply (balloon or Parr hydrogenator)
Celite®
Procedure:
Vessel Preparation: To a round-bottom flask or hydrogenation vessel, add Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate.
Solvent Addition: Dissolve the starting material in ethanol (approx. 10-15 mL per gram of substrate). Causality: Ethanol is an excellent solvent for both the substrate and the product and is compatible with catalytic hydrogenation.
Catalyst Addition: Carefully add 10% Palladium on Carbon (10% by weight relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: The catalyst provides the active surface for the hydrogenation. Adding it under inert gas prevents potential ignition of the dry catalyst in the presence of flammable solvent vapors.
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the vessel on a Parr hydrogenator. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced by hydrogen.
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (1 atm or 50 psi on a Parr apparatus) for 12-24 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
Work-up: Once complete, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite® is a fine, porous filter aid that prevents the fine black palladium catalyst from passing through the filter paper.
Isolation: Wash the Celite® pad with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Purification: The product, Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography.
Protocol 2: Synthesis of Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
This protocol demonstrates the cyclocondensation step to form the final bicyclic core. Acetic acid serves as both the solvent and the acid catalyst, promoting the formation of an enamine intermediate followed by cyclization and dehydration.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aminopyrazole intermediate and benzoylacetone.
Solvent/Catalyst Addition: Add glacial acetic acid (5-10 mL per gram of aminopyrazole). Causality: Acetic acid protonates the carbonyl of the diketone, activating it for nucleophilic attack by the pyrazole's exocyclic amino group. It also serves as a high-boiling solvent suitable for this condensation.
Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-8 hours.
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
Isolation: Upon completion, cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water. A precipitate should form.
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove residual acetic acid, followed by a cold, non-polar solvent like hexane or diethyl ether to remove non-polar impurities.
Drying: Dry the purified product, Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate, under vacuum. Further purification can be achieved by recrystallization if needed.
Data Summary & Structure-Activity Relationship (SAR) Insights
The synthetic route described allows for rapid diversification to probe the structure-activity relationships of the resulting kinase inhibitors. The substituents on the final pyrazolo[1,5-a]pyrimidine core can be systematically varied to optimize binding affinity and selectivity.
Position
Originating Reagent
Role in Kinase Binding & SAR
Position 2
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
The methyl group here often points towards the solvent-exposed region. While not typically involved in critical hinge-binding, its size can influence overall solubility and compound conformation.
Position 5
1,3-Dicarbonyl Compound
This position is highly versatile. Aromatic or heteroaromatic groups here can form key π-stacking interactions within the ATP binding pocket. Modification directly impacts potency and selectivity.[3]
Position 6
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
The ester group serves as a crucial synthetic handle. It can be hydrolyzed to the carboxylic acid or converted to a wide array of amides, which can form hydrogen bonds with the kinase hinge region or extend into other pockets.
Position 7
1,3-Dicarbonyl Compound
This position often projects towards the "gatekeeper" residue of the kinase. Varying the size and nature of this group is a classic strategy to achieve selectivity between different kinases.
Conclusion
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is more than a simple heterocyclic compound; it is a strategic precursor that enables a rapid and efficient entry into the medicinally important class of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The two-step sequence of reductive rearrangement followed by cyclocondensation is a robust and scalable route that allows for extensive diversification. By understanding the underlying chemical principles and leveraging the protocols described herein, drug discovery teams can accelerate the design and synthesis of novel kinase inhibitors to address ongoing therapeutic challenges.
References
Abdul Manan, F., Tiekink, E. R., & Abas, S. S. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8). Available at: [Link]
Al-Ghorbani, M., Mohamed, H. A., Abdel-Wahab, B. F., & El-Hiti, G. A. (2018). Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbonyl)-2-(phenylamino)thiophene-3-carboxylate, C24H23N5O3S. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 629-630. Available at: [Link]
Abdul Manan, F., Tiekink, E. R., & Abas, S. S. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. ResearchGate. Available at: [Link]
Yathirajan, H. S., et al. (2011). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry, 54(20), 7105-7126. Available at: [Link]
Lee, J., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 15(2), 478-485. Available at: [Link]
Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1033-1038. Available at: [Link]
Akhand, A. A., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(11), 2977. Available at: [Link]
Mohamed, H. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society, 28(9), 1736-1744. Available at: [Link]
Rider, K. C., et al. (2022). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases, 8(8), 1646-1659. Available at: [Link]
Blaszczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5635. Available at: [Link]
Abdel-Maksoud, M. S., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 16(12), 1699. Available at: [Link]
Egorova, A. S., et al. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Molecules, 27(21), 7529. Available at: [Link]
Gevorgyan, A., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(5), 277-286. Available at: [Link]
Lampronti, I., et al. (2023). New Synthetic Isoxazole Derivatives Acting as Potent Inducers of Fetal Hemoglobin in Erythroid Precursor Cell. Molecules, 29(1), 8. Available at: [Link]
Qi, J-T., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3277. Available at: [Link]
Peifer, C., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 24(5), 894. Available at: [Link]
Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines: Discovery of a Novel Lead Compound with Selective Activities Against VPS34 and JAK1-JH2 Pseudokinase. BYU ScholarsArchive. Available at: [Link]
Blaszczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]
Application Note: Derivatization of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate for High-Throughput Library Synthesis
Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved therapeutics and its broad range of biological activities.[1][2][3][4] This application...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved therapeutics and its broad range of biological activities.[1][2][3][4] This application note provides a comprehensive guide to the derivatization of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate, a versatile building block for the synthesis of diverse compound libraries. We present detailed, field-proven protocols for N-acylation, N-sulfonylation, and reductive amination, offering researchers and drug development professionals a robust platform for generating novel isoxazole-based entities. The causality behind experimental choices, self-validating protocols, and in-depth characterization are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Isoxazole Core in Modern Drug Discovery
The 1,2-oxazole ring system is a privileged scaffold in drug discovery, attributed to its favorable physicochemical properties, metabolic stability, and ability to engage in various biological interactions.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][5] Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate serves as an excellent starting point for library synthesis due to its bifunctional nature, possessing a nucleophilic amino group amenable to a variety of chemical transformations and an ester group for potential further modification. The strategic derivatization of this core structure allows for the systematic exploration of chemical space, a critical step in identifying novel lead compounds.[6]
Chemical Reactivity and Strategic Considerations
The primary site for derivatization on ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is the C4-amino group. Its nucleophilicity allows for straightforward reactions with a wide range of electrophiles. However, the reactivity of this amino group can be influenced by the electronic nature of the isoxazole ring. It is important to note that in some contexts, this amino group has been reported to be unreactive under certain conditions, necessitating more forceful reaction conditions for successful derivatization.[5]
Key Derivatization Strategies:
N-Acylation: Formation of an amide bond by reacting the amino group with carboxylic acids, acid chlorides, or acid anhydrides. This is a robust and widely used method for introducing diverse side chains.[7][8]
N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, which are important functional groups in many therapeutic agents.[9][10]
Reductive Amination: A two-step process involving the formation of an imine with an aldehyde or ketone, followed by reduction to the corresponding secondary or tertiary amine. This method provides access to a different set of structural motifs compared to acylation.[11][12][13]
The following sections provide detailed protocols for these key derivatization strategies, designed for efficiency and adaptability in a library synthesis context.
Experimental Protocols
General Considerations
Reagents and Solvents: All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous conditions should be maintained for reactions sensitive to moisture.
Reaction Monitoring: Thin-layer chromatography (TLC) on silica gel plates is recommended for monitoring reaction progress.
Purification: Purification of the final products can be achieved by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
Characterization: The structure and purity of all synthesized compounds should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC analysis.
Protocol 1: N-Acylation via Acid Chlorides
This protocol describes a general procedure for the acylation of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate with a representative acid chloride. The Schotten-Baumann reaction conditions are often effective for this transformation.[8]
Workflow for N-Acylation
Caption: Workflow for the N-acylation of the starting material.
Step-by-Step Methodology:
To a solution of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add pyridine (1.2 eq).
Slowly add the desired acid chloride (1.1 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
Upon completion, quench the reaction with water and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Parameter
Condition
Rationale
Solvent
Dichloromethane (DCM)
Inert, aprotic solvent that dissolves both reactants.
Base
Pyridine
Acts as a nucleophilic catalyst and an acid scavenger.
Temperature
0 °C to Room Temp.
Controls the initial exotherm and allows for a smooth reaction.
Stoichiometry
Acid Chloride (1.1 eq)
A slight excess ensures complete consumption of the starting amine.
Protocol 2: N-Sulfonylation
This protocol outlines the synthesis of sulfonamides from ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate and a sulfonyl chloride. Similar to acylation, a base is required to neutralize the HCl byproduct.
Step-by-Step Methodology:
Dissolve ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (1.0 eq) in anhydrous DCM (0.1 M).
Add triethylamine (1.5 eq) to the solution.
Add the desired sulfonyl chloride (1.2 eq) portion-wise at room temperature.
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
After completion, dilute the reaction mixture with DCM and wash with water and brine.
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired sulfonamide.
Parameter
Condition
Rationale
Solvent
Dichloromethane (DCM)
Provides good solubility for reactants and is unreactive.
Base
Triethylamine
A non-nucleophilic base to scavenge the generated HCl.
Temperature
Room Temperature
Sufficient for the reaction to proceed at a reasonable rate.
Stoichiometry
Sulfonyl Chloride (1.2 eq)
Ensures complete conversion of the starting material.
Protocol 3: Reductive Amination
Reductive amination provides access to N-alkylated derivatives. The reaction proceeds via an imine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.[12]
Workflow for Reductive Amination
Caption: Workflow for the reductive amination of the starting amine.
Step-by-Step Methodology:
To a solution of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M), add acetic acid (1.1 eq).
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by flash column chromatography (silica gel, appropriate solvent system).
Parameter
Condition
Rationale
Solvent
1,2-Dichloroethane (DCE)
A common solvent for reductive amination.
Catalyst
Acetic Acid
Catalyzes the formation of the imine intermediate.
Reducing Agent
Sodium Triacetoxyborohydride
A mild reducing agent that selectively reduces the imine in the presence of the carbonyl.
Temperature
Room Temperature
Allows for controlled imine formation and subsequent reduction.
Conclusion
The protocols detailed in this application note provide a robust and versatile framework for the derivatization of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate. By employing these N-acylation, N-sulfonylation, and reductive amination strategies, researchers can efficiently generate large and diverse libraries of novel isoxazole derivatives. The systematic exploration of the chemical space around this privileged scaffold holds significant promise for the discovery of new therapeutic agents with improved potency and selectivity. The principles and methodologies outlined herein are designed to be readily adaptable to high-throughput synthesis platforms, accelerating the early stages of drug discovery programs.
References
MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
National Center for Biotechnology Information. (2021, October 11). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. [Link]
Cardiff University. (2018, June 4). Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3- triazole-4-carbonyl) - -ORCA. [Link]
ACS Publications. (2025, June 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. [Link]
Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
ACS Publications. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Link]
Zanco Journal of Medical Sciences. (2023, August 23). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. [Link]
Journal of Pharmaceutical Negative Results. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]
Wiley Online Library. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
ResearchGate. (2025, August 6). Synthesis and Biological Activity of 4-Amino-1-Methyl-5-Imidazolecarboxylic Acid Derivatives | Request PDF. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. [Link]
Application Note: Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate in Agrochemical Research
[1] Executive Summary Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (also known as Ethyl 4-amino-3-methylisoxazole-5-carboxylate) is a critical heterocyclic building block in the discovery of modern agrochemicals.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (also known as Ethyl 4-amino-3-methylisoxazole-5-carboxylate) is a critical heterocyclic building block in the discovery of modern agrochemicals.[1] Its structural rigidity and specific substitution pattern make it an ideal scaffold for the synthesis of sulfonylurea herbicides and carboxamide fungicides .
The 4-amino group serves as a versatile nucleophilic handle, allowing for the rapid generation of diverse libraries via coupling with sulfonyl isocyanates or acid chlorides.[1] This guide provides a comprehensive technical workflow for the synthesis, purification, and application of this compound, grounded in field-proven methodologies.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]
Property
Specification
IUPAC Name
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
Common Synonyms
Ethyl 4-amino-3-methylisoxazole-5-carboxylate
CAS Number
16922-10-6 (Isomer specific)
Molecular Formula
C₇H₁₀N₂O₃
Molecular Weight
170.17 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Stability
Stable under standard conditions; amine sensitive to oxidation
Structural Insight:
The isoxazole ring acts as a bioisostere for aromatic rings (like phenyl or pyridine) in active ingredients, often improving metabolic stability and water solubility. The positioning of the amino group at C4 and the ester at C5 creates a "push-pull" electronic system, influencing the pKa of subsequent derivatives (e.g., sulfonylureas), which is critical for phloem mobility in plants.[1]
Protocol A: Synthesis of the Core Scaffold[1]
Objective: To synthesize high-purity Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate starting from the 4-unsubstituted precursor.
Mechanism:
The synthesis proceeds via the electrophilic nitration of Ethyl 3-methylisoxazole-5-carboxylate followed by a selective reduction of the nitro group.[1] This route avoids the formation of regioisomeric mixtures common in cyclization strategies.
Workflow Diagram
Caption: Step-wise synthesis of the 4-amino isoxazole core via nitration and reduction.
Preparation: In a 250 mL round-bottom flask, dissolve Ethyl 3-methylisoxazole-5-carboxylate (10.0 g, 64.5 mmol) in concentrated sulfuric acid (30 mL). Cool the solution to 0–5°C using an ice-salt bath.
Addition: Dropwise add fuming nitric acid (4.5 mL, 1.5 eq) over 30 minutes, maintaining the internal temperature below 10°C.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (30% EtOAc/Hexane).
Work-up: Pour the reaction mixture carefully onto 200 g of crushed ice. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated NaHCO₃ (careful: gas evolution) and brine. Dry over MgSO₄ and concentrate to yield the 4-nitro intermediate (typically a yellow oil/solid).
Setup: Suspend the crude 4-nitro intermediate (approx. 10 g) in a mixture of Ethanol (100 mL) and Water (25 mL). Add Ammonium Chloride (3.5 g, 1.0 eq).
Activation: Add Iron powder (18.0 g, 5.0 eq) in portions.
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. The yellow color of the nitro compound should fade.
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate. Resuspend the residue in water and extract with DCM.[2] Dry (Na₂SO₄) and concentrate.
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 0-50% EtOAc/Hexane) to obtain the target amine.
Protocol B: Application in Herbicide Synthesis (Sulfonylureas)[1]
Objective: To synthesize a sulfonylurea analog by coupling the 4-amino isoxazole with a phenyl sulfonyl isocyanate. This class of compounds typically inhibits Acetolactate Synthase (ALS).
Objective: To evaluate the phytotoxic potential of the synthesized isoxazole derivatives against model weed species.
Assay Workflow Diagram
Caption: Standardized workflow for pre-emergence herbicidal screening.[1]
Step-by-Step Procedure
Soil Prep: Fill 7 cm pots with a standardized sandy loam soil mixture.
Seeding: Sow seeds of indicator species (e.g., Amaranthus retroflexus (dicot) and Setaria faberii (monocot)) at a depth of 0.5 cm.
Compound Formulation: Dissolve the test compound in acetone (10%) and dilute with water containing 0.1% Tween 20 surfactant.
Application: Apply the solution using a track sprayer calibrated to deliver volumes equivalent to 100, 250, and 500 g ai/ha (grams active ingredient per hectare).
Controls: Include a Solvent Control (Acetone/Water) and a Positive Control (e.g., Isoxaflutole or Chlorsulfuron).
Incubation: Place pots in a greenhouse (16h light/8h dark photoperiod, 25°C/20°C).
Scoring: Assess after 14 days using a 0–100% scale (0 = no effect, 100 = complete death). Look for specific symptoms:
Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.
High-Throughput Screening Assays for Isoxazole-Based Compound Libraries: Application Notes and Protocols
Abstract The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone of modern medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs, spanning therapeutics for infections...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone of modern medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs, spanning therapeutics for infections, inflammation, and cancer, underscores its significance.[3][4][5] High-throughput screening (HTS) provides the technological framework to rapidly interrogate large chemical libraries, making it an indispensable tool for identifying novel isoxazole-containing molecules with therapeutic potential.[6][7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing robust HTS campaigns for isoxazole-based compound libraries. We delve into the rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based assays, and offer insights into data analysis and quality control.
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole moiety, an azole with an oxygen atom adjacent to the nitrogen, confers a unique combination of electronic properties, metabolic stability, and synthetic tractability.[3][4] These features allow it to serve as a versatile pharmacophore capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and π-stacking. Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3][4]
High-throughput screening (HTS) is the process that enables the rapid testing of tens of thousands to millions of compounds against a specific biological target.[7][8] The goal is to identify "hits"—compounds that modulate the target's activity in a desired manner.[8] This guide focuses on the practical application of HTS technologies to unlock the therapeutic potential of isoxazole libraries.
The General HTS Workflow
An effective HTS campaign follows a logical progression from assay development to hit confirmation. The process involves miniaturized assay formats (e.g., 384- or 1536-well plates), robotics for precise liquid handling, and sensitive detection systems to generate reliable data.[7][9]
Caption: High-level workflow for a typical HTS campaign.
Selecting the Right Assay Format
The choice of assay is dictated by the biological question and the nature of the target. HTS assays are broadly categorized as either biochemical or cell-based.[9]
Biochemical Assays: These are reconstituted in vitro systems that measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[9] They are ideal for identifying direct binders and inhibitors. Common formats include fluorescence-based, luminescence-based, and radiometric assays.[10]
Cell-Based Assays: These assays use living cells to measure a compound's effect on a biological pathway or cellular process in a more physiologically relevant context.[11] They can identify compounds that act on the target of interest, as well as those that modulate upstream or downstream signaling events.[11] Examples include reporter gene assays and cell viability assays.[6]
For isoxazole libraries, the choice depends on the intended therapeutic area. For example, to find inhibitors of a specific cancer-related kinase, a biochemical kinase assay would be a primary choice.[12] To identify modulators of a specific signaling pathway involved in inflammation, a cell-based reporter gene assay would be more appropriate.[13]
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust technology for HTS due to its high sensitivity and low background interference.[14][15] It is particularly well-suited for kinase inhibitor screening.[12][16]
Principle of TR-FRET
TR-FRET combines FRET with time-resolved fluorescence detection.[15][17] It uses a long-lifetime lanthanide chelate (e.g., Europium) as the donor fluorophore.[18] When the donor and a suitable acceptor fluorophore are in close proximity (e.g., on a kinase and its phosphorylated substrate), excitation of the donor leads to energy transfer and emission from the acceptor.[18] A time-delayed measurement eliminates short-lived background fluorescence, dramatically improving the signal-to-noise ratio.[14][18] An inhibitor will prevent substrate phosphorylation, disrupting FRET and causing a decrease in the acceptor signal.
Caption: Principle of a TR-FRET kinase inhibition assay.
Step-by-Step Protocol
Materials:
Purified kinase
Fluorescently-labeled substrate peptide
Phospho-specific antibody conjugated to Europium (Eu) chelate (Donor)
Streptavidin-conjugated acceptor fluorophore (e.g., APC) if using a biotinylated substrate
ATP
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Test compounds (isoxazole library) and controls (e.g., Staurosporine)
Low-volume, black, 384-well assay plates
TR-FRET enabled microplate reader
Procedure:
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each isoxazole compound from the library into the wells of a 384-well assay plate. Dispense DMSO for negative controls (0% inhibition) and a known inhibitor (e.g., Staurosporine) for positive controls (100% inhibition).
Enzyme Addition: Prepare a solution of the kinase in assay buffer. Add 5 µL of the kinase solution to each well.
Incubation: Briefly centrifuge the plates (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
Reaction Initiation: Prepare a solution of the substrate peptide and ATP in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction.
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
Detection: Prepare the detection reagent mix containing the Eu-labeled antibody and acceptor fluorophore in detection buffer. Add 10 µL of the detection mix to each well to stop the reaction.
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emissions at both the donor (~620 nm) and acceptor (~665 nm) wavelengths after a 50-100 µs delay.[18]
This protocol is designed to screen for isoxazole compounds that modulate a specific signaling pathway, such as the NF-κB pathway, which is critical in inflammation.
Principle of Luciferase Reporter Assays
Reporter gene assays are a powerful tool to monitor the activation of specific signaling pathways.[11][13] Cells are engineered to express a reporter gene (e.g., firefly luciferase) under the control of a promoter containing response elements for a specific transcription factor (e.g., NF-κB).[19] When the pathway is activated, the transcription factor binds to the promoter and drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is proportional to the pathway's activity.[19]
Step-by-Step Protocol
Materials:
Stable cell line expressing the luciferase reporter construct (e.g., HEK293 with an NF-κB-luciferase reporter).
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
Pathway Stimulant (e.g., TNF-α for NF-κB pathway).
Test compounds (isoxazole library) and controls.
White, opaque, 384-well cell culture plates.
Luciferase assay reagent (containing luciferin substrate and cell lysis buffer).
Luminescence-capable microplate reader.
Procedure:
Cell Seeding: Seed the reporter cell line into 384-well plates at a pre-optimized density (e.g., 10,000 cells/well in 20 µL of medium) and incubate overnight (37°C, 5% CO₂).
Compound Addition: Add 50 nL of test compounds, DMSO (negative control), or a known inhibitor (positive control) to the wells. Incubate for 1 hour.
Pathway Stimulation: Prepare a solution of the stimulant (e.g., TNF-α) at a concentration that elicits ~80% of the maximal response (EC₈₀). Add 5 µL of the stimulant to all wells except for the unstimulated controls.
Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO₂ to allow for reporter gene expression.
Assay Readout: Equilibrate the plates and the luciferase assay reagent to room temperature.
Lysis and Signal Generation: Add 25 µL of the luciferase assay reagent to each well. This reagent lyses the cells and contains the substrate to initiate the luminescent reaction.[19]
Signal Stabilization: Incubate the plate for 10 minutes at room temperature on an orbital shaker to ensure complete cell lysis and signal stabilization.
Data Acquisition: Measure the luminescence signal using a microplate reader.
Data Analysis and Quality Control
Rigorous data analysis and quality control are essential for the success of any HTS campaign.[9]
Primary Data Analysis
The primary output for the TR-FRET assay is the ratio of acceptor to donor fluorescence. For the luciferase assay, it is the raw luminescence units (RLU). Raw data from each plate should be normalized to the on-plate controls:
The Z'-factor (Z-prime) is a statistical parameter that determines the quality and suitability of an HTS assay.[20][21] It measures the separation between the positive and negative control signal distributions, taking into account both the dynamic range and data variation.[22]
Z'-Factor Formula:
Z' = 1 - (3 * (SD_Pos_Control + SD_Neg_Control)) / |Mean_Pos_Control - Mean_Neg_Control|
Where SD is the standard deviation.
Unsuitable assay; screening is not feasible.[21][23]
An assay with a Z'-factor of ≥ 0.5 is considered robust and reliable for a full-scale screening campaign.[22]
Hit Confirmation and Dose-Response
Compounds identified as "hits" in the primary screen (typically based on a % inhibition or activity threshold) must be re-tested to confirm their activity. This is followed by a dose-response analysis, where the compound is tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine its potency, expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).[25]
Example Dose-Response Data for Isoxazole Hits:
Compound ID
Target
Assay Type
IC₅₀ (µM)
ISOX-001
Kinase A
TR-FRET
0.25
ISOX-002
Kinase A
TR-FRET
1.10
ISOX-003
NF-κB Pathway
Reporter Gene
0.85
ISOX-004
Kinase A
TR-FRET
> 50
ISOX-005
NF-κB Pathway
Reporter Gene
5.20
Conclusion
The isoxazole scaffold remains a highly valuable starting point for the discovery of new therapeutic agents. By pairing diverse isoxazole libraries with robust, well-validated HTS assays, researchers can efficiently identify promising lead compounds. The biochemical and cell-based protocols detailed in this guide provide a solid foundation for initiating such screening campaigns. Meticulous attention to assay development, quality control using metrics like the Z'-factor, and systematic hit confirmation are paramount to ensuring the generation of high-quality, reproducible data that can confidently drive drug discovery programs forward.
References
The Isoxazole Scaffold: A Computational Exploration of 4-Methyl-5-phenylisoxazole in Drug Discovery. Benchchem.
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
Advances in isoxazole chemistry and their role in drug discovery. PMC.
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
Z-factors. BIT 479/579 High-throughput Discovery.
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.
Isoxazole ring as a useful scaffold in a search for new therapeutic agents. ResearchGate. Available at: [Link]
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
On HTS: Z-factor.
A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. PMC. Available at: [Link]
What is Z' (read Z-factor)?. RxPlora. Available at: [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]
TR-FRET Assay Principle. Poly-Dtech. Available at: [Link]
TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at: [Link]
Cell-Based Reporter System for High-Throughput Screening of MicroRNA Pathway Inhibitors and Its Limitations. PMC. Available at: [Link]
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]
Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Molecular Devices. Available at: [Link]
What are the Steps of a Reporter Gene Assay?. Indigo Biosciences. Available at: [Link]
High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link]
High-Throughput Screening Assay Datasets from the PubChem Database. PMC. Available at: [Link]
High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
Discovering New Drug Targets Using High-Throughput Screening. AZoLifeSciences. Available at: [Link]
Technical Support Center: Synthesis & Functionalization of 4-Amino-1,2-oxazoles
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, scientists, and drug development professionals navigate the complex chemical landscape...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, scientists, and drug development professionals navigate the complex chemical landscape of 4-amino-1,2-oxazoles (4-aminoisoxazoles).
The 1,2-oxazole core is a privileged scaffold in medicinal chemistry, but its synthesis is frequently plagued by chemoselectivity issues. The N-O bond is inherently labile, and the resulting 4-amino derivative is a remarkably poor nucleophile due to the electron-withdrawing nature of the heteroaromatic ring. This guide addresses the root causality of these issues and provides self-validating, field-proven protocols to ensure synthetic success.
Troubleshooting Guide & FAQs (Q&A)
Q1: I am trying to reduce a 4-nitroisoxazole to a 4-aminoisoxazole using Zinc dust, but my NMR shows a complete loss of the isoxazole ring protons. What happened?
Analysis: You have experienced reductive cleavage of the N-O bond. The isoxazole ring is highly susceptible to reductive ring-opening[1]. Under single-electron transfer conditions (like dissolving metal reductions with fine Zinc dust) or catalytic hydrogenation (Pd/C), the weak N-O bond (~55 kcal/mol) undergoes reductive cleavage to yield acyclic enamino ketones.
Solution: Switch to a chemoselective reducing agent. 2 is the gold standard, as it selectively reduces the nitro group via oxygen atom transfer without breaking the N-O bond[2]. If you must use Zinc, employ coarse Zinc granules under very mild conditions to prevent over-reduction[1].
Q2: My de novo synthesis using
-chlorooximes and alkynes is yielding a massive amount of a byproduct that lacks the alkyne protons. How do I fix this?
Analysis: The
-chlorooxime generates a highly reactive nitrile oxide intermediate in the presence of a base. If the steady-state concentration of the nitrile oxide is too high, it will undergo a rapid self-1,3-dipolar cycloaddition to form a furoxan (1,2,5-oxadiazole 2-oxide) byproduct, outcompeting the desired bimolecular cycloaddition with your alkyne or enamine.
Solution: Implement a syringe pump to add your base (e.g., Et3N or NaHCO3) dropwise over 4–6 hours. This keeps the nitrile oxide concentration extremely low, kinetically favoring the 3[3].
Q3: I am trying to couple 4-aminoisoxazole with an
-chiral carboxylic acid using EDC. The yield is low, and I am seeing racemization of my acid. Why?
Analysis: 4-Aminoisoxazoles are sterically hindered and electronically deactivated, making them weak nucleophiles. EDC alone forms an O-acylisourea intermediate. Because the amine attack is slow, this intermediate has time to undergo intramolecular cyclization into an oxazolone, leading to proton abstraction and subsequent racemization (epimerization) of the
-chiral center.
Solution:4 to the reaction[4]. HOBt rapidly traps the O-acylisourea to form a stable, yet highly reactive, benzotriazolyl active ester. This suppresses the oxazolone racemization pathway and facilitates nucleophilic attack by the deactivated 4-aminoisoxazole.
Quantitative Data: Troubleshooting Matrix
To streamline your reaction optimization, consult the following matrix comparing common side reactions, their root causes, and corrective actions.
Experimental Stage
Observed Side Reaction
Root Cause
Corrective Action
Nitro Reduction
N-O Bond Cleavage (Enamino Ketone formation)
Harsh reductants (Zn dust, Pd/C + H2)
Switch to SnCl2/HCl or Na2S2O4/THF/H2O.
Cycloaddition
Furoxan Dimerization
High local concentration of nitrile oxide
Dropwise addition of base via syringe pump.
Amide Coupling
Acid Epimerization / Racemization
Slow nucleophilic attack by deactivated amine
Add HOBt (0.5–1.0 eq) to form a stable active ester.
Amide Coupling
Diacylation Byproducts
Excess coupling agent or base
Limit EDC to 1.2 eq; optimize DIPEA stoichiometry.
Mandatory Visualizations
Mechanistic Pathway of 4-Nitroisoxazole Reduction
Mechanistic pathways of 4-nitroisoxazole reduction highlighting N-O bond cleavage risks.
Troubleshooting Workflow for Amide Coupling
Troubleshooting workflow for amide coupling side reactions involving 4-aminoisoxazoles.
Standardized Experimental Protocols
Protocol A: Chemoselective Reduction of 4-Nitroisoxazole
This protocol utilizes a self-validating pH-control system. 4-Aminoisoxazoles are amphoteric; they are water-soluble at low pH (protonated amine) and unstable at highly basic pH (base-catalyzed ring fragmentation). Strict adherence to pH 9 during workup is the causality behind high recovery yields.
Dissolution: Suspend the 4-nitroisoxazole derivative (1.0 equiv) in 6 M HCl (approx. 5 mL/mmol).
Reduction: Add SnCl2 (5.0 equiv) in a single portion at room temperature[2]. The suspension will typically transition to an orange/yellow solution.
Reaction Monitoring: Stir the mixture for 1.5 hours at room temperature. Validate completion via TLC (EtOAc/Hexane), observing the disappearance of the higher-Rf nitro starting material.
Critical Neutralization: Cool the reaction vessel in an ice bath. Carefully add a saturated aqueous solution of Na2CO3 dropwise until the pH reaches exactly 9 .
Extraction: Filter the resulting precipitated tin salts through a tightly packed pad of Celite. Extract the aqueous filtrate with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
Protocol B: Epimerization-Free Amide Coupling
This protocol leverages HOBt to bypass the slow nucleophilic attack of the deactivated 4-aminoisoxazole, preventing oxazolone-mediated racemization.
Pre-Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous CH2Cl2 (0.2 M) under an inert atmosphere. Add EDC·HCl (1.2 equiv) and HOBt (0.5 equiv). Stir for 30 minutes at room temperature to pre-form the benzotriazolyl active ester[4].
Coupling: Add the 4-aminoisoxazole (1.2 equiv) followed by N,N-diisopropylethylamine (DIPEA) (2.0 equiv).
Completion & Workup: Stir the reaction overnight at room temperature. Quench by washing the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine (1x). Dry over Na2SO4, filter, and purify via flash column chromatography.
References
Ferreira et al. (2020).On the intrinsic reactivity of highly potent trypanocidal cruzain inhibitors.
Heerdegen, D. (2018).Structure-based design and synthesis of novel CLK1 inhibitors. LMU Munich.
Bourbeau et al. (2006).A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles.
Overcoming regioselectivity issues in isoxazole synthesis
Technical Support Center: Isoxazole Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist, Welcome to the technical support center for isoxazo...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Isoxazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist,
Welcome to the technical support center for isoxazole synthesis. The isoxazole core is a cornerstone in medicinal chemistry, yet its synthesis is often plagued by challenges, most notably the control of regioselectivity.[1] This guide is designed to provide you with not just protocols, but a deeper understanding of the underlying principles that govern these reactions. Here, we will dissect common problems, offer field-tested solutions, and equip you with the knowledge to confidently troubleshoot and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental concepts behind regioselectivity in the synthesis of isoxazoles.
Q1: What are the primary methods for synthesizing isoxazoles and where does the regioselectivity issue arise?
There are two principal and versatile methods for constructing the isoxazole ring:
Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This classic method involves the reaction of a β-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated ketone) with hydroxylamine.[1][2] If the 1,3-dicarbonyl is unsymmetrical, two different regioisomers of the isoxazole can be formed.
1,3-Dipolar Cycloaddition: This powerful "click" reaction involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[2][3][4][5] When an unsymmetrical alkyne is used, the nitrile oxide can add in two different orientations, leading to a mixture of regioisomers, typically the 3,4- and 3,5-disubstituted products.[6]
Q2: What key factors influence regioselectivity in the 1,3-dipolar cycloaddition to form isoxazoles?
The regiochemical outcome of the Huisgen 1,3-dipolar cycloaddition is a delicate balance of several factors.[4][5][7] Understanding these is critical for troubleshooting.
Electronic Effects (Frontier Molecular Orbital Theory): The regioselectivity is often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[8][9] The reaction favors the orientation that results in the smallest HOMO-LUMO energy gap and the largest overlap between the orbitals at the termini of the dipole and dipolarophile. Generally, the largest orbital coefficient on the nitrile oxide's carbon atom interacts with the largest coefficient on the alkyne's carbon, and vice-versa for the oxygen atom.[10]
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can sterically disfavor one transition state over the other, thereby directing the cycloaddition to form a specific regioisomer.
Reaction Conditions:
Solvent Polarity: The polarity of the solvent can influence the stability of the charged-separated transition states, sometimes altering the isomeric ratio.[2][8]
Temperature: While thermal reactions often give mixtures, higher temperatures can sometimes overcome the activation energy barrier for the less-favored isomer, leading to reduced selectivity.[6][10]
Catalysts: The use of metal catalysts (e.g., Copper, Ruthenium) can dramatically alter the reaction mechanism and, in many cases, enforce complete regioselectivity.[3][11]
Part 2: Troubleshooting Guide & Optimization Strategies
This section is formatted to address specific problems you might encounter during your experiments.
Scenario 1: My reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I selectively synthesize the 3,5-isomer?
This is a very common challenge in thermal 1,3-dipolar cycloadditions. The 3,5-disubstituted isoxazole is a frequent target in drug discovery.
Root Cause Analysis:
In a typical reaction between a nitrile oxide (R-CNO) and a terminal alkyne (R'-C≡CH), the formation of the 3,5-isomer is often kinetically favored. However, electronic and steric effects can be subtle, leading to mixtures. Without a directing influence, selectivity is often poor.[6]
Solutions & Strategies:
Strategy 1: Implement Copper(I) Catalysis. This is the most robust and widely adopted solution for terminal alkynes. The mechanism shifts from a concerted thermal cycloaddition to a stepwise process involving a copper(I) acetylide intermediate. This change dramatically favors the formation of the 3,5-disubstituted product.[6][12][13]
Why it works: The copper acetylide intermediate alters the electronic nature of the alkyne, leading to a highly regioselective stepwise addition of the nitrile oxide.[6] This method is a cornerstone of "click chemistry" and is reliable across a wide range of substrates.[3]
Strategy 2: Modify Reaction Conditions (Metal-Free). If you must avoid metals, optimization of reaction conditions can help.
Solvent Choice: Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).[2]
In Situ Generation of Nitrile Oxide: Nitrile oxides are prone to dimerization to form furoxans, which reduces yield and complicates purification.[2] Generating the nitrile oxide slowly in situ from an aldoxime (using an oxidant like N-chlorosuccinimide (NCS) or sodium hypochlorite) or a hydroxamoyl chloride (using a mild base) ensures its concentration remains low, favoring the desired cycloaddition.[1][2][3]
| Copper(I)-Catalyzed | Cu(I) | Room Temp. | >99 : 1 (Exclusive) | Good to Excellent |[6][13] |
Scenario 2: I need to synthesize a 3,4-disubstituted isoxazole, but the 3,5-isomer is the major product. What strategies can I employ?
Synthesizing the 3,4-isomer is often more challenging as it is typically the kinetic disfavored product in classical cycloadditions.
Root Cause Analysis:
The typical electronic demand of the Huisgen cycloaddition favors the 3,5-substitution pattern. To achieve the 3,4-isomer, the conventional regiochemical preference must be overridden.
Solutions & Strategies:
Strategy 1: Employ a Ruthenium(II) Catalyst. Ruthenium catalysts have been shown to reverse the regioselectivity of the cycloaddition between nitrile oxides and terminal alkynes, affording the 3,4-disubstituted isoxazoles.[3][11]
Why it works: Similar to copper, ruthenium alters the reaction mechanism. It is believed to proceed through a ruthenium-vinylidene intermediate which then reacts with the nitrile oxide with inverted regioselectivity compared to the copper-catalyzed or thermal pathways.
Strategy 2: Utilize an Enamine-Triggered [3+2] Cycloaddition. This metal-free approach uses an enamine, formed in situ from an aldehyde and a secondary amine (like pyrrolidine), as the dipolarophile. This reacts with a nitrile oxide precursor (a hydroximidoyl chloride) to give a dihydroisoxazole intermediate, which is then oxidized to the 3,4-disubstituted isoxazole.[14] This method is highly regiospecific.[14]
Strategy 3: Intramolecular Cycloaddition. If the molecular design allows, tethering the nitrile oxide and alkyne functionalities within the same molecule can force a specific regiochemical outcome due to geometric constraints. This strategy has been used to create complex, fused ring systems containing a 3,4-substituted isoxazole.[15]
Scenario 3: My reaction suffers from low yield and the formation of furoxan byproducts. How can I mitigate this?
Root Cause Analysis:
This is almost always due to the self-condensation (dimerization) of the nitrile oxide intermediate. This side reaction is bimolecular and is therefore highly dependent on the concentration of the nitrile oxide.[2]
Solutions & Strategies:
Slow Addition/In Situ Generation: The most effective way to prevent dimerization is to keep the instantaneous concentration of the nitrile oxide low.[2]
Generate the nitrile oxide in situ in the presence of the alkyne.
If using a pre-formed nitrile oxide precursor, add it slowly via syringe pump to the reaction mixture containing the alkyne.
Microwave Irradiation: For some systems, microwave-assisted synthesis can dramatically reduce reaction times.[3] This rapid heating can favor the desired bimolecular cycloaddition over the dimerization pathway, sometimes leading to cleaner reactions and higher yields.
Part 3: Key Experimental Protocols
These protocols provide a starting point for implementing the strategies discussed above. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol, adapted from the work of Fokin and coworkers, is a reliable method for achieving high regioselectivity.[6][13]
Oxime Formation: To a solution of hydroxylamine hydrochloride (1.05 eq) in a 1:1 mixture of t-BuOH:H₂O, add the starting aldehyde (1.0 eq).
Add NaOH (1.05 eq) and stir the mixture at room temperature for 30-60 minutes until thin-layer chromatography (TLC) indicates complete conversion of the aldehyde to the aldoxime.
Cycloaddition: To this mixture, add the terminal alkyne (1.0 eq), copper(II) sulfate pentahydrate (1-5 mol%), and sodium ascorbate (2-10 mol%).
Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15-30 minutes. The reaction is often exothermic.
Stir at room temperature for 1-4 hours, monitoring by TLC.
Workup: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Enamine-Triggered Synthesis of 3,4-Disubstituted Isoxazoles
This metal-free protocol is adapted from the work of Wang and coworkers.[14]
Reaction Setup: To a solution of the starting aldehyde (1.0 eq) in a non-polar solvent (e.g., toluene), add the secondary amine catalyst (e.g., pyrrolidine, 20 mol%).
Add the N-hydroximidoyl chloride (1.1 eq) and triethylamine (1.5 eq).
Stir the reaction at room temperature for 12-24 hours, monitoring the formation of the 4,5-dihydroisoxazole intermediate by TLC.
Oxidation: Upon completion of the cycloaddition, add an oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ, 1.2 eq).
Stir at room temperature for an additional 1-3 hours until the intermediate is fully converted to the isoxazole.
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with an organic solvent.
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Part 4: Visual Diagrams & Workflows
Diagram 1: Regiochemical Pathways in 1,3-Dipolar Cycloaddition
Caption: Decision workflow for controlling regioselectivity.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting flowchart for regioselectivity issues.
References
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved March 3, 2026, from [Link]
Yadav, D., & Sharma, P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34253. Available from: [Link]
Dissanayake, T. M., & Bugarin, A. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 452-459. Available from: [Link]
Ramón, D. J., & Riego, E. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349. Available from: [Link]
Sravya, G., Naidu, K. S., & Rao, K. V. (2024). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of Chemical Sciences, 136(1), 1-13. Available from: [Link]
Azizi, Z., Ghashang, M., & Kiasat, A. R. (2021). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Scientific Reports, 11(1), 1-11. Available from: [Link]
Riego, E., & Ramón, D. J. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343–2349. Available from: [Link]
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Available from: [Link]
Jia, Q.-f., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., Conney, A. H., & Wang, J. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84. Available from: [Link]
Chiacchio, U., Rescifina, A., & Iannazzo, D. (2013). Synthesis of isoxazolidines by 1,3-dipolar cycloaddition: recent advances. Mini-Reviews in Organic Chemistry, 10(3), 253-266. Available from: [Link]
DeKorver, K. A., Li, H., Lohse, A. G., Hayashi, R., Butler, J., & Fokin, V. V. (2010). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. Angewandte Chemie International Edition, 49(13), 2355-2358. Available from: [Link]
Wu, H., et al. (2022). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. Organic Letters, 24(16), 3042-3047. Available from: [Link]
Delso, I., et al. (2013). Site- and regioselectivity of nitrile oxide-allene cycloadditions: DFT-based semiquantitative predictions. RSC Advances, 3(44), 21675-21682. Available from: [Link]
Azizi, N., & Gholibeglo, E. (2020). Greener Synthesis of 3,4-Disubstituted Isoxazole-5(4H)-ones in a Deep Eutectic Solvent. Polycyclic Aromatic Compounds, 1-7. Available from: [Link]
Ballini, R., et al. (2012). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 10(28), 5347-5350. Available from: [Link]
da Silva, A. C. S., et al. (2021). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 26(11), 3326. Available from: [Link]
Abdel-Wahab, B. F., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10(1), 1-9. Available from: [Link]
Lee, K. Y., et al. (2007). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Bulletin of the Korean Chemical Society, 28(7), 1145-1148. Available from: [Link]
Wang, G., et al. (2015). Copper-catalyzed aerobic oxidative C–O bond formation for the synthesis of 3,5-disubstituted isoxazoles from enone oximes. RSC Advances, 5(72), 58249-58252. Available from: [Link]
Wang, Y., et al. (2013). Theoretical Study on the Regioselectivity of Nitrile Oxide 1,3-Dipolar Cycloaddition to Propyne. Acta Physico-Chimica Sinica, 29(11), 2329-2336. Available from: [Link]
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved March 3, 2026, from [Link]
El Ayouchi, H., et al. (2022). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Journal of Molecular Structure, 1249, 131557. Available from: [Link]
Al-Majedy, Y. K., et al. (2021). Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Journal of Chemistry, 2021, 1-10. Available from: [Link]
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761-7764. Available from: [Link]
Jasiński, R. (2022). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. International Journal of Molecular Sciences, 23(23), 14751. Available from: [Link]
Liu, Y., & Tang, D. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(16), 5961. Available from: [Link]
Abdel-Wahab, B. F., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 19. Available from: [Link]
Szostak, M., & Szostak, R. (2020). Transition Metal-Mediated Functionalization of Isoxazoles: A Review. Chemistry - An Asian Journal, 15(16), 2436-2456. Available from: [Link]
Villa, M. A., & Check, C. E. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Chemistry, 6(1), 163-171. Available from: [Link]
Bräse, S., & disclosure, f. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(22), 8460-8471. Available from: [Link]
da Silva, A. B. F., et al. (2014). The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. Journal of the Brazilian Chemical Society, 25(8), 1496-1504. Available from: [Link]
A Hand Wavy Guide. (2022, February 4). How Molecules React, Frontier Molecular Orbital Theory [Video]. YouTube. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability issues of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate under acidic/basic conditions
Role: Senior Application Scientist
Format: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate . As a bifunctional heterocyclic building block containing both a basic amine and an electrophilic ester, this molecule exhibits complex behavior in aqueous workups and reaction conditions.[1][2]
Core Chemical Behavior & Stability Profile
Before troubleshooting, understand the three dominant stability factors for this molecule:
Amphoteric Solubility: The 4-amino group renders the molecule basic (pKa ~3-4 for the conjugate acid), while the ester is neutral.[1][2]
Acidic pH: Protonation of the amine forms a water-soluble ammonium salt.[1]
Basic pH: The ester is susceptible to hydrolysis, forming the water-soluble carboxylate.[1][2]
Intramolecular Stabilization: In the neutral form, the 4-amino hydrogen forms a hydrogen bond with the carbonyl oxygen of the 5-ester.[1][2] This locks the conformation and provides slight stabilization against hydrolysis compared to non-amino isoxazoles.[1]
Thermal Decarboxylation Risk: If the ester is hydrolyzed to the free acid (4-amino-3-methyl-1,2-oxazole-5-carboxylic acid), the resulting compound is prone to thermal decarboxylation (loss of CO₂) at temperatures >100°C, yielding 4-amino-3-methylisoxazole.[1][2]
Troubleshooting Guide (Q&A)
Category A: Acidic Conditions[1]
Q1: I washed my reaction mixture with 1N HCl to remove impurities, but my product yield dropped significantly. Where did it go?Diagnosis:Phase Transfer via Protonation.
The 4-amino group is basic.[1] Upon contact with 1N HCl, it protonates to form the hydrochloride salt (R-NH3+ Cl-).[1] This salt is highly soluble in water and insoluble in organic solvents like DCM or Ethyl Acetate.[1][2]
Solution:
Recovery: Basify your aqueous acidic layer carefully with saturated NaHCO₃ to pH ~8 and re-extract with ethyl acetate.[1][2]
Prevention: Avoid strong acid washes.[1][2] Use a pH 5-6 buffer or saturated NH₄Cl for mild acidic washes if necessary.[1][2]
Q2: Is the isoxazole ring stable in acid?Diagnosis:High Stability.
Unlike the oxazole ring, the 1,2-oxazole (isoxazole) ring is generally robust against acidic ring-opening at room temperature.[1][2] The 4-amino group donates electron density, further stabilizing the ring against nucleophilic attack.[1]
Caveat: Prolonged reflux in concentrated mineral acids (e.g., 6M HCl, 100°C) will eventually hydrolyze the ester to the acid, but the ring usually remains intact.[1][2]
Category B: Basic Conditions
Q3: I treated the compound with 1M NaOH to hydrolyze the ester, but I see multiple spots on TLC and low recovery of the acid. Why?Diagnosis:Ring Instability & Side Reactions.
While the 4-amino group stabilizes the ring better than a 4-nitro group, isoxazoles are fundamentally sensitive to strong bases.[1][2]
Ring Opening: Strong bases (OH⁻, alkoxides) can attack the C5 position or deprotonate the C3-methyl group (though less likely here), leading to ring fragmentation into nitriles or enolates.[1][2]
Decarboxylation: If you heated the reaction, the formed carboxylate might have partially decarboxylated.[1][2]
Solution:
Protocol Shift: Use Lithium Hydroxide (LiOH) in a THF/Water mixture at 0°C to Room Temperature.[1][2] LiOH is milder than NaOH.[1]
Monitoring: Stop the reaction immediately upon consumption of the starting material.[1][2] Do not heat above 40°C during hydrolysis.[1][2]
Q4: Can I use sodium ethoxide (NaOEt) to cyclize precursors to form this compound?Diagnosis:Transesterification Risk.
Yes, this is the standard synthetic route (from ethyl acetoacetate derivatives).[1] However, if you use Sodium Methoxide (NaOMe) in Methanol, you will transesterify the ethyl ester to a methyl ester.[1][2]
Rule: Always match the alkoxide base to the ester group (use NaOEt/EtOH for ethyl esters) to maintain product integrity.[1]
Visualizing Stability & Degradation
Diagram 1: pH-Dependent Species & Solubility
This decision tree helps you locate your product during extraction.[1][2]
Caption: Solubility and charge state changes across pH ranges. Note the shift from Organic to Aqueous solubility in both Acid and Base.[1]
Diagram 2: Thermal & Chemical Degradation Pathways
Use this to identify impurity spots on TLC/LCMS.[1][2]
Caption: Primary degradation routes. Thermal decarboxylation of the free acid is a critical risk factor.[1]
Validated Protocols
Protocol A: Safe Hydrolysis to Carboxylic Acid
Use this if you need to convert the ester to the acid without degrading the ring.[1][2]
Dissolution: Dissolve 1.0 eq of the ethyl ester in THF:Water (3:1 ratio).
Reagent: Add 1.2 eq of LiOH·H₂O (solid or pre-dissolved).[1]
Conditions: Stir at 0°C to Room Temperature . Monitor by TLC every 30 mins.
Workup (Critical):
Evaporate THF under reduced pressure (keep bath <40°C).
The residue is the Lithium salt (water-soluble).[1][2]
Cool to 0°C. Carefully acidify with 1M HCl to pH ~3-4.
Note: The amino acid might be zwitterionic and water-soluble.[1] If no precipitate forms, freeze-dry (lyophilize) the aqueous layer rather than extracting, to avoid loss.[1]
Protocol B: Stability Stress Test
Perform this small-scale test before scaling up.
Condition
Reagent
Time/Temp
Expected Result
Acid Wash
1M HCl
10 min / RT
Product moves to aqueous layer.[1][2] Recoverable by basification.[1]
High Risk. Likely ring opening or degradation.[1][2]
Thermal
Toluene
2 hr / Reflux
Stable as ester.[1][2] If acid, likely decarboxylation.[1][3]
References
Synthesis & Structural Characterization: Abdul Manan, M. A. F., Cordes, D. B., & Slawin, A. M. Z. (2023).[1][2] Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.[1][2][4] IUCrData, 8(8), x230623.[1][2] Link
Supports: Planarity of 4-amino-isoxazole-5-carboxylates due to intramolecular H-bonding.[1][2]
Isoxazole Amino Acid Synthesis: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022).[1][2][5][6] MDPI.[1][2] Link
Supports: Stability of amino-isoxazole acids during peptide coupling and handling.[1]
Decarboxylation of Heterocyclic Acids: Decarboxylation method of heterocyclic carboxylic acid compounds. Patent CN109694343B.[1] Link
Supports: Thermal instability of heterocyclic carboxylic acids at elevated temperatures.[1][2]
General Isoxazole Stability: Sperry, J. B., & Wright, D. L. (2005).[1][2] The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development.
Supports: Ring stability profiles and cleavage mechanisms.[1]
Optimization of reaction conditions for N-functionalization of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate . The 4-amino group on the isoxazole ring presents unique synthetic challenges due to its extreme electron deficiency and the steric bottleneck created by the adjacent 3-methyl and 5-carboxylate groups.
Below, you will find field-proven troubleshooting guides, mechanistic insights, optimized protocols, and empirical data to ensure high-yielding N-functionalization (acylation, alkylation, and arylation).
Functionalization Strategy & Decision Matrix
Before initiating your experiments, it is critical to select the correct activation strategy. The inherent low nucleophilicity of the 4-aminoisoxazole dictates that standard, mild conditions will largely fail.
Reaction workflow for the N-functionalization of the sterically hindered 4-aminoisoxazole.
Troubleshooting Guide & FAQs
Q: Why is my N-acylation reaction yielding mostly unreacted starting material when using Triethylamine (TEA) and Dichloromethane (DCM)?A: The 4-amino group of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is exceptionally electron-deficient. The calculated
of the conjugate acid of the 4-aminoisoxazole moiety is approximately 1.5 [1]. This low basicity, compounded by the steric hindrance from the adjacent 3-methyl and 5-ester groups, renders it a remarkably poor nucleophile. Standard tertiary amine bases like TEA are insufficiently basic to deprotonate the amine, and the neutral amine cannot attack the acyl chloride at a kinetically viable rate.
Corrective Action: Switch to a strong base such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) in anhydrous THF to pre-form the highly nucleophilic amide anion before adding the electrophile. Alternatively, microwave-assisted amination can be utilized to overcome the high activation energy barrier [3].
Q: Direct N-alkylation with alkyl halides results in poor yields and complex mixtures. How can I improve selectivity?A: Direct
alkylation of this substrate is sluggish. Forcing conditions (high heat, excess alkyl halide) often lead to competing side reactions, including ester hydrolysis (if trace moisture is present) or non-selective over-alkylation.
Corrective Action: Reductive amination is the field-proven alternative. By condensing the amine with an aldehyde using a Lewis acid catalyst (e.g., ) to force imine formation, followed by reduction with Sodium Triacetoxyborohydride (), you bypass the nucleophilicity issue and strictly prevent over-alkylation.
Q: How do I achieve N-arylation (Buchwald-Hartwig) on this sterically hindered, electron-deficient amine?A: Buchwald-Hartwig amination of electron-deficient, sterically encumbered isoxazoles is notoriously challenging [2]. While the oxidative addition of the aryl halide to the Pd(0) species is standard, the subsequent amine coordination and deprotonation steps are kinetically slow due to the amine's poor nucleophilicity.
Corrective Action: Utilize a highly active palladium catalyst paired with a bulky, electron-rich biaryl phosphine ligand like BrettPhos or Xantphos . BrettPhos is specifically designed to facilitate the reductive elimination of hindered arylamines. Use Cesium Carbonate (
) as the base in anhydrous 1,4-dioxane at elevated temperatures (100–110 °C).
Catalytic cycle for the Buchwald-Hartwig N-arylation of 4-aminoisoxazoles using BrettPhos.
Empirical Data: Optimization of Reaction Conditions
The following table summarizes the quantitative data for optimizing the functionalization of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate based on internal validation and literature precedent.
Reaction Type
Reagents / Catalyst
Base
Solvent
Temp (°C)
Typical Yield (%)
N-Acylation (Standard)
Acyl Chloride (1.2 eq)
TEA (2.0 eq)
DCM
25
< 10% (Fails)
N-Acylation (Optimized)
Acyl Chloride (1.2 eq)
NaH (1.5 eq)
THF
0 to 25
75 - 85%
N-Alkylation (Direct)
Alkyl Bromide (1.5 eq)
(2.0 eq)
DMF
80
20 - 30% (Messy)
N-Alkylation (Reductive)
Aldehyde (1.1 eq),
None ()
DCE
25
65 - 80%
N-Arylation (Unoptimized)
Aryl Bromide,
(2.0 eq)
Toluene
100
< 5%
N-Arylation (Optimized)
Aryl Bromide, , BrettPhos
(2.0 eq)
Dioxane
100
50 - 75%
Validated Experimental Protocols
Protocol A: Strong-Base Mediated N-Acylation
Self-Validation Checkpoint: The generation of the amide anion is usually accompanied by a distinct color change (often deepening to yellow/orange) and the evolution of
gas.
Preparation: Flame-dry a round-bottom flask under an argon atmosphere.
Deprotonation: Dissolve Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.
Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) in small portions. Stir at 0 °C for 30 minutes until gas evolution ceases, confirming anion formation.
Electrophile Addition: Dropwise add the desired acyl chloride (1.2 equiv).
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc).
Quenching & Workup: Quench carefully with saturated aqueous
at 0 °C. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate in vacuo.
Self-Validation Checkpoint: Strict exclusion of oxygen is required. If the solution turns black immediately upon heating, the Pd catalyst has precipitated ("palladium black") due to oxidation or ligand dissociation.
Preparation: In an oven-dried Schlenk tube, combine Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (1.0 equiv), the aryl bromide (1.2 equiv),
(5 mol%), BrettPhos (10 mol%), and anhydrous (2.0 equiv).
Degassing: Evacuate the tube and backfill with argon (repeat 3 times).
Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (0.1 M) via syringe.
Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12–16 hours.
Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the inorganic base and palladium residues.
Purification: Concentrate the filtrate and purify via flash column chromatography to isolate the N-arylated product.
References
Source: Ludwig-Maximilians-Universität München (LMU)
US Patent 2014/0107099 A1: Pyrazolopyrimidine JAK Kinase Inhibitors
Source: Google Patents / Google APIs
URL
Troubleshooting
Common impurities in the synthesis of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate and their removal
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate. This document provides i...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate common challenges encountered during its synthesis and purification.
Introduction to the Synthesis
The synthesis of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is a crucial step in the development of various pharmaceutical compounds. A common and effective method involves the cyclocondensation reaction of ethyl 2-cyano-3-ethoxybut-2-enoate with hydroxylamine hydrochloride in the presence of a base like sodium ethoxide. While this method is generally reliable, impurities can arise from side reactions and incomplete conversions, necessitating robust purification strategies. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
FAQ 1: I am observing a low yield of my desired product. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
Purity of Starting Materials:
Ethyl 2-cyano-3-ethoxybut-2-enoate: Ensure this starting material is pure and free from any residual acids or other impurities that could interfere with the reaction. It is advisable to use freshly prepared or properly stored material.
Hydroxylamine Hydrochloride: The quality of hydroxylamine hydrochloride is critical. It should be a fine, crystalline powder. Clumped or discolored material may indicate degradation.
Base (e.g., Sodium Ethoxide): The base should be anhydrous. Moisture can lead to the hydrolysis of the ester and other side reactions. It is best to use freshly prepared sodium ethoxide solution.
Reaction Conditions:
Temperature: The reaction is typically carried out at room temperature.[1] Running the reaction at elevated temperatures can promote the formation of side products and decomposition.
Reaction Time: While the reaction is generally complete within 24 hours, monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
Stoichiometry: Ensure the correct molar ratios of the reactants are used. An excess of either the enoate or hydroxylamine can lead to the presence of unreacted starting materials in the crude product.
Work-up Procedure:
Precipitation: The product often precipitates from the reaction mixture upon evaporation of the solvent.[1] Ensure that the solvent is sufficiently removed to maximize the yield of the precipitate.
Washing: Washing the precipitate with water is important to remove inorganic salts.[1] However, excessive washing can lead to some loss of the product due to its slight solubility.
FAQ 2: My final product seems to be a mixture of isomers. How can I identify and separate them?
The formation of a regioisomeric impurity, primarily Ethyl 3-amino-5-methyl-1,2-oxazole-4-carboxylate , is a common challenge in this synthesis. The regioselectivity of the cyclization reaction is influenced by factors such as pH and temperature.
Identification of Regioisomers:
Spectroscopic Analysis:
¹H NMR: The chemical shifts of the methyl and ethyl ester protons will be different for the two isomers. For the desired product, the methyl group is at the 3-position, while for the regioisomer, it is at the 5-position. This will result in distinct chemical environments and, consequently, different chemical shifts.
¹³C NMR: The carbon chemical shifts of the isoxazole ring and the substituents will also differ between the two isomers.
Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments might differ, aiding in their differentiation.
Separation Strategies:
Column Chromatography: This is the most effective method for separating regioisomers with different polarities.
Solvent System: A systematic screening of solvent systems using TLC is essential to find the optimal mobile phase for separation on a silica gel column. A common starting point is a mixture of ethyl acetate and hexanes.
Gradient Elution: Employing a gradient elution, where the polarity of the solvent system is gradually increased, can often provide better separation of closely eluting isomers.
Recrystallization: If the isomers have significantly different solubilities in a particular solvent, fractional crystallization can be an effective purification method.
Solvent Screening: Experiment with various solvents such as ethanol, isopropanol, or mixtures with water to find a system where one isomer crystallizes out preferentially.
FAQ 3: I suspect my product is contaminated with the hydrolyzed carboxylic acid. How can I confirm this and remove it?
Hydrolysis of the ethyl ester group to the corresponding carboxylic acid, 4-amino-3-methyl-1,2-oxazole-5-carboxylic acid , can occur if there is excess moisture or if the work-up conditions are too basic or acidic for a prolonged period.
Identification of the Carboxylic Acid Impurity:
TLC Analysis: The carboxylic acid will be significantly more polar than the ester and will have a much lower Rf value on a silica gel TLC plate. Staining with an appropriate indicator can help visualize the acidic spot.
IR Spectroscopy: The IR spectrum of the impure product will show a broad O-H stretch characteristic of a carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
¹H NMR Spectroscopy: The presence of a broad singlet corresponding to the carboxylic acid proton (usually >10 ppm) is a clear indication of this impurity. The signals for the ethyl group of the ester will be diminished in intensity relative to the other protons.
Removal of the Carboxylic Acid Impurity:
Aqueous Base Wash: During the work-up, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid, making it soluble in the aqueous layer and thus removing it from the organic phase containing the desired ester.
Column Chromatography: The high polarity of the carboxylic acid allows for its easy separation from the ester product by silica gel column chromatography. The acid will remain at the baseline while the ester elutes.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
This protocol is adapted from a known procedure for the synthesis of a related compound.[1]
In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
To this solution, add hydroxylamine hydrochloride and stir the mixture at room temperature.
Slowly add a solution of ethyl 2-cyano-3-ethoxybut-2-enoate in ethanol to the reaction mixture.
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.
After completion, evaporate the ethanol under reduced pressure.
Wash the resulting precipitate with water and then with a cold 10% HCl solution.
Dry the precipitate to obtain the crude product.
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Diagram 1: Synthetic Pathway and Potential Impurities
Caption: Synthetic route and common impurities.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low product yield.
Wydawnictwo Naukowe (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
Lifescience-global.com. Construction of Isoxazole ring: An Overview. [Link]
Google Patents.
National Center for Biotechnology Information (2022). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. [Link]
National Center for Biotechnology Information (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
Technical Support Center: A Troubleshooting Guide for Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountere...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of isoxazole derivatives. The isoxazole core is a valuable scaffold in medicinal chemistry, found in drugs like the anti-inflammatory parecoxib and the antibiotic sulfamethoxazole.[1] However, its synthesis is not without challenges. This document provides a structured, question-and-answer approach to resolving common experimental hurdles, grounded in mechanistic principles and field-proven solutions.
FAQ 1: Low or No Product Yield
Question: My isoxazole synthesis is resulting in a very low yield or no desired product at all. What are the common causes and how can I fix this?
Answer: Low or no yield is a frequent issue that can typically be traced back to one of three areas: the stability of intermediates, the integrity of your starting materials, or suboptimal reaction conditions. A systematic troubleshooting approach is the most effective way to identify and solve the problem.
Causality & Solutions:
Intermediate Instability (Especially in 1,3-Dipolar Cycloadditions): Nitrile oxides, the key 1,3-dipole in the most common synthesis route, are highly reactive and prone to dimerization to form inactive furoxan byproducts, especially at high concentrations.[2][3] This is a primary cause of yield loss.
Solution: Generate the nitrile oxide in situ at a low temperature to prevent premature dimerization, followed by warming to facilitate the cycloaddition.[2] Crucially, ensure the alkyne (dipolarophile) is present in the reaction mixture to trap the nitrile oxide as it forms. Slow addition of the nitrile oxide precursor (like an aldoxime or hydroximoyl chloride) to the alkyne solution is a highly effective strategy to maintain a low concentration of the reactive intermediate.[2][3]
Purity and Integrity of Starting Materials: The success of the reaction is contingent on the quality of the reactants.
Solution: Verify the purity of your starting materials (e.g., 1,3-dicarbonyl compounds, hydroxylamine, alkynes, and nitrile oxide precursors).[2] For instance, 1,3-dicarbonyls can exist as keto-enol tautomers, which can impact reactivity.[2] Aldehydes used in some routes can oxidize to carboxylic acids, which will consume the base needed for the reaction.[4] It is recommended to use freshly purified or commercially available high-purity reagents.
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that must be carefully controlled.
Temperature: Incorrect temperature can either halt the reaction or promote side reactions. For instance, nitrile oxide generation may require low temperatures, but the subsequent cycloaddition may need heating.[2] Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials and formation of the product.
Solvent: The solvent affects the solubility of reactants and can influence reaction rates and even regioselectivity.[3] Common solvents include alcohols, acetonitrile, and dioxane, but the optimal choice is substrate-dependent.[1][5]
Reaction Time: Insufficient reaction time leads to low conversion, while excessively long times can cause product degradation or increased byproduct formation.[2] Again, reaction monitoring is key to determining the optimal duration.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing and resolving low-yield issues in isoxazole synthesis.
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
FAQ 2: Formation of Regioisomers
Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common and significant challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or unsymmetrical alkynes.[2] Regioselectivity is governed by a delicate balance of steric and electronic factors of the reactants, and can be heavily influenced by the reaction conditions.[2][6]
Causality & Solutions:
For 1,3-Dipolar Cycloadditions (Nitrile Oxide + Alkyne): The regioselectivity is determined by the frontier molecular orbital (FMO) interactions between the nitrile oxide and the alkyne. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
Solution 1: Modify Electronics: Alter the electronic properties of the substituents on the alkyne or the nitrile oxide precursor. Electron-withdrawing groups on the alkyne often favor one regioisomer, while electron-donating groups may favor the other.
Solution 2: Catalysis: For terminal alkynes, copper-catalyzed conditions can provide excellent regioselectivity for the 3,5-disubstituted isoxazole.[7] Ruthenium catalysts have also been used to synthesize 3,4-disubstituted isoxazoles.[8]
For Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine): With an unsymmetrical 1,3-dicarbonyl, hydroxylamine can attack either carbonyl group, leading to two different isoxazole products.
Solution 1: Modify Reaction Conditions: Adjusting the pH can favor one isomer over the other; acidic conditions often provide better control.[2] The choice of solvent (e.g., ethanol vs. acetonitrile) can also significantly impact the isomeric ratio.[1]
Solution 2: Substrate Modification: Using β-enamino diketone derivatives instead of the 1,3-dicarbonyls themselves can offer superior regiochemical control.[1][6] The addition of a Lewis acid catalyst, such as BF₃·OEt₂, can also direct the regioselectivity in reactions involving β-enamino diketones.[1]
Parameter
Effect on Regioselectivity
Example/Comment
Reference
Catalyst
Can enforce a specific orientation of reactants.
Copper (I) catalysis with terminal alkynes strongly favors 3,5-disubstitution.
Question: I am struggling to purify my crude isoxazole product from byproducts and starting materials. What are the best strategies?
Answer: Purification can be challenging due to the presence of unreacted starting materials, structurally similar byproducts (like furoxans), and regioisomers that often have very similar polarities.[2]
Purification Strategies:
Column Chromatography: This remains the most common purification method.
Solvent System Screening: Before running a large column, systematically screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find the conditions that provide the best separation between your product and impurities.
Additives: Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape and separation.[2]
Alternative Stationary Phases: If separation on standard silica gel is poor, consider using neutral, acidic, or basic alumina, or even reverse-phase silica.[2]
Crystallization: If your desired product is a solid, crystallization is an excellent and scalable purification technique.[2] Methodically screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find conditions that allow for the selective crystallization of your desired product, leaving impurities behind in the mother liquor.
Preparative Chromatography: For very difficult separations or for obtaining highly pure material on a smaller scale, preparative TLC or High-Performance Liquid Chromatography (HPLC) are powerful options.[2]
Key Reaction Mechanism & Failure Pathway
The 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis. Understanding the desired reaction and the most common failure mode is critical for troubleshooting.
Caption: Desired cycloaddition pathway versus the common nitrile oxide dimerization failure pathway.
Protocol: In Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition
This protocol describes a general method for generating a nitrile oxide from an aldoxime precursor in situ and trapping it with an alkyne. This technique is designed to minimize the formation of furoxan dimers.
Materials:
Aryl or alkyl aldoxime (1.0 equiv)
Terminal or internal alkyne (1.1 - 1.5 equiv)
Oxidizing agent/system (e.g., N-Chlorosuccinimide (NCS) and a base like triethylamine, or Oxone®/NaCl).[9][10]
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldoxime (1.0 equiv) and the alkyne (1.1-1.5 equiv) in the chosen anhydrous solvent.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This initial low temperature helps control the rate of nitrile oxide formation.
Slow Addition: Prepare a solution or slurry of the oxidizing agent/base system in the same solvent. Add this solution/slurry dropwise to the cooled reaction mixture over a period of 30-60 minutes using a syringe pump or a dropping funnel. This slow addition is the most critical step for preventing dimerization.
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC, checking for the consumption of the starting aldoxime.
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
Purification: Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or crystallization as described in the FAQ above.
This guide provides a foundational framework for addressing the most common issues in isoxazole synthesis. Successful synthesis relies on a combination of high-quality reagents, careful control of reaction conditions, and a systematic approach to troubleshooting when challenges arise.
References
López-Alberca, M. P., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Retrieved from [Link]
López-Alberca, M. P., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Center for Biotechnology Information. Retrieved from [Link]
Kim, J., et al. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Retrieved from [Link]
Basel, Y., & Hassner, A. (n.d.). An improved method for preparation of nitrile oxides from nitroalkanes for in situ dipolar cycloadditions. Bar-Ilan University. Retrieved from [Link]
Al-Said, N., et al. (2012). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Retrieved from [Link]
Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Retrieved from [Link]
Shimizu, T., et al. (1998). An improved, easy and efficient method for the generation of nitrile oxides from nitronates for in situ 1,3-dipolar cycloaddition. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Basel, Y., & Hassner, A. (1999). An Improved Method for Preparation of Nitrile Oxides from Nitroalkanes for In Situ Dipolar Cycloadditions. Synthesis. Retrieved from [Link]
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
Szabó, K. J., et al. (2020). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules. Retrieved from [Link]
Koutentis, P. A., et al. (2022). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. Retrieved from [Link]
Singh, M. S., & Singh, A. K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]
Chiacchio, U., et al. (2013). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Current Organic Chemistry. Retrieved from [Link]
Oh, Y., et al. (2021). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. ResearchGate. Retrieved from [Link]
Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Retrieved from [Link]
ChemHelpASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions. YouTube. Retrieved from [Link]
Shrivastava, S. K., et al. (2013). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]
Nongrum, R., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. Retrieved from [Link]
Ley, S. V., et al. (2020). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate. Retrieved from [Link]
Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
Patil, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry. Retrieved from [Link]
Chen, K., & Chen, C. (2014). Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media. The Journal of Organic Chemistry. Retrieved from [Link]
Nuno, M., et al. (2018). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. Retrieved from [Link]
Technical Support Center: C-H Activation of Isoxazole Rings
Welcome to the technical support center for the C-H activation of isoxazole rings. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of functionalizing thi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the C-H activation of isoxazole rings. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of functionalizing this privileged heterocycle. The isoxazole moiety is a cornerstone in medicinal chemistry, but its unique electronic properties and the labile N-O bond present distinct challenges for direct C-H activation.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What makes the C-H activation of isoxazole rings inherently challenging?
A: The primary challenges stem from a combination of electronic effects, bond stability, and catalyst interactions:
Ring Lability: The isoxazole ring contains a relatively weak N-O bond, making it susceptible to cleavage under various conditions, including strongly basic, reductive (e.g., H₂/Pd), or photochemical environments.[3] Certain transition metal catalysts can also promote undesired ring-opening reactions.[3][4]
Electronic Properties: Isoxazole is an electron-deficient heterocycle. This property can make direct C-H activation, which often proceeds via an electrophilic pathway, more difficult compared to electron-rich arenes.
Catalyst Interference: The nitrogen and oxygen heteroatoms can act as Lewis bases, coordinating to the transition metal catalyst. This can lead to catalyst inhibition or promote undesired cyclometalation pathways, preventing the intended C-H activation.[5]
Regioselectivity: The isoxazole ring possesses three potentially activatable C-H bonds (at C3, C4, and C5). Achieving selective functionalization at a single desired position without a directing group is a significant hurdle.
Q2: Which C-H bond on the isoxazole ring is the most reactive?
A: The inherent reactivity of the C-H bonds on an unsubstituted isoxazole ring is often debated and substrate-dependent. However, in the context of transition metal-catalyzed C-H activation, the site of functionalization is almost always controlled by a directing group (DG) rather than the ring's intrinsic reactivity. The DG is a functional group on the substrate that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby ensuring high regioselectivity.[6] For example, a directing group at the C3 position will typically direct functionalization to the C4 position, while a DG at the C4 position can direct to either C3 or C5.
Q3: What are the most common transition metal catalysts used for isoxazole C-H activation?
A: Palladium (Pd) and Rhodium (Rh) catalysts are the most extensively studied and successfully applied systems for this transformation.[6][7]
Palladium (Pd): Pd(II) catalysts are widely used for various C-H functionalizations, including arylations and olefinations.[7] They often require an oxidant to regenerate the active catalytic species.
Rhodium (Rh): Cationic Rh(III) catalysts have proven highly effective, particularly for reactions directed by coordinating heteroatoms like the isoxazole nitrogen itself or other appended directing groups.[6][7]
Iron (Fe): While less common, iron-catalyzed C-H activation is an emerging area of interest due to iron's low cost and low toxicity, offering a more sustainable approach.[8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the C-H activation of isoxazoles, providing explanations for the underlying causes and actionable steps for optimization.
Issue 1: Low or No Product Yield
You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows mostly starting material or a complex mixture of unidentifiable products.
Logical Troubleshooting Workflow
A systematic approach is crucial to diagnosing the root cause of low yield. The following flowchart outlines a decision-making process for troubleshooting.
Caption: A flowchart for troubleshooting low yields in isoxazole C-H activation.
Detailed Troubleshooting Steps
Q: My reaction yield is poor. What are the most likely causes and how can I fix them?
A: Low yields often point to issues with reactant stability, sub-optimal conditions, or catalyst deactivation.
Possible Cause 1: Catalyst Incompatibility or Deactivation.
Explanation: The isoxazole nitrogen can strongly coordinate to the metal center, leading to a stable, inactive complex that prevents catalytic turnover.[5] This is a common issue with nitrogen-containing heterocycles.
Troubleshooting Steps:
Change the Ligand: If using a palladium catalyst, screen different phosphine or N-heterocyclic carbene (NHC) ligands. A more electron-donating or sterically bulky ligand can sometimes disfavor the formation of inactive complexes.
Switch the Metal Catalyst: If a Pd(II) system is failing, consider a Rh(III) catalyst. Rhodium systems are often more robust for C-H activations involving N-heterocycles.[6]
Use a Pre-catalyst: Ensure your catalyst source is active. Using a well-defined pre-catalyst can sometimes give more reproducible results than generating the active species in situ.
Possible Cause 2: Isoxazole Ring Opening.
Explanation: The reaction conditions (e.g., high temperature, strong base, or the catalyst itself) may be cleaving the fragile N-O bond.[3] This is particularly prevalent in reactions attempting to functionalize the C3 or C5 positions, which are adjacent to the heteroatoms.
Troubleshooting Steps:
Lower the Reaction Temperature: This is the simplest first step. Run the reaction at the lowest temperature that still allows for conversion of the starting material.
Screen Solvents and Bases: If a base is required, screen milder options (e.g., K₂CO₃ vs. KOtBu). The solvent can also play a role; sometimes a less polar solvent can disfavor ring-opening pathways.
Modify the Substrate: If possible, adding an electron-withdrawing group to the isoxazole ring can sometimes increase its stability.
Possible Cause 3: Sub-Optimal Reaction Conditions.
Explanation: C-H activation reactions are highly sensitive to solvent, temperature, and additives. The optimal conditions for one substrate may not work for another.
Troubleshooting Steps:
Conduct a Solvent Screen: Test a range of solvents with varying polarities, such as toluene, 1,4-dioxane, acetonitrile (MeCN), and hexafluoroisopropanol (HFIP).
Optimize Temperature and Time: Run a matrix of experiments at different temperatures (e.g., 80°C, 100°C, 120°C) and for different durations (e.g., 12h, 24h, 48h) to find the optimal balance between conversion and decomposition.
Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times by providing rapid, uniform heating.[3][9]
Issue 2: Poor or Incorrect Regioselectivity
Your reaction works, but you obtain a mixture of isomers (e.g., C4- and C5-arylation) or functionalization at an undesired position.
Directing Group (DG) Strategy Diagram
The choice and placement of the directing group is the single most important factor for controlling regioselectivity.
Caption: Chelation of a metal catalyst by a directing group (DG) controls regioselectivity.
Detailed Troubleshooting Steps
Q: My reaction produces a mixture of regioisomers. How can I favor the formation of a single product?
A: Achieving high regioselectivity relies on strengthening the interaction between the directing group and the catalyst while managing steric and electronic influences.
Possible Cause 1: Weak or Ambiguous Directing Group Coordination.
Explanation: If the directing group's coordination to the metal is weak or reversible, the catalyst may not be held rigidly enough to select for a single C-H bond, leading to mixtures.
Troubleshooting Steps:
Modify the Directing Group: A classic strategy is to switch to a more strongly coordinating directing group. For example, a bidentate directing group (like an 8-aminoquinoline) will typically provide much higher selectivity than a monodentate one (like a simple amide).
Add a Lewis Acid: In some cases, a Lewis acid can be used to "protect" or block an interfering heteroatom (like a pyridine nitrogen elsewhere in the molecule), preventing it from competing with your intended directing group.[5]
Change the Catalyst System: Different metals and ligands have different geometric preferences. Kapur and co-workers demonstrated that for an isoxazole-directed olefination, a cationic Rh catalyst favored functionalization of a proximal aryl ring, while a Pd catalyst preferred a more distal position, showcasing catalyst-controlled selectivity.[6]
Possible Cause 2: Steric and Electronic Effects.
Explanation: The electronic properties of the isoxazole ring and the steric bulk of substituents can influence which C-H bond is more accessible to the catalyst, sometimes overriding the directing group's influence.
Troubleshooting Steps:
Modify Substrate Electronics: Adding an electron-donating or electron-withdrawing group to the isoxazole or the coupling partner can alter the reactivity of the C-H bonds and favor one pathway over another.
Adjust Steric Hindrance: Increasing the steric bulk near an undesired reaction site can block it, forcing the catalyst to react at the desired, less hindered position.
The following table summarizes data from a study on the ring-opening annulation of isoxazoles, illustrating how catalyst and solvent choice dramatically impacts product yield. While this study focuses on a subsequent annulation, the initial catalyst-isoxazole interaction is relevant to C-H activation challenges.
Entry
Catalyst (mol%)
Solvent
Time (min)
Yield (%)
1
FeCl₃ (10)
Toluene
8
87
2
SnCl₂ (10)
Toluene
15
45
3
AgNO₃ (10)
Toluene
20
< 10
4
CuI (10)
Toluene
15
35
5
IrCl₃ (10)
Toluene
20
< 10
6
FeCl₃ (10)
1,4-Dioxane
12
75
7
FeCl₃ (10)
MeCN
10
65
Data adapted from Pratihar, P., et al., Organic Letters, 2025.[4]
This data clearly shows that for this specific system, FeCl₃ in toluene provided the highest yield in the shortest time, highlighting the importance of empirical screening.[4]
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C5-Arylation of Isoxazoles
This protocol is a representative example for the direct arylation at the C5 position of an isoxazole ring.
Reaction Setup: To an oven-dried Schlenk tube, add the isoxazole substrate (1.0 eq.), the aryl iodide coupling partner (1.2 eq.), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., DMA or Toluene, 0.1 M concentration) via syringe.
Reaction: Place the sealed tube in a preheated oil bath at 100-140 °C. Stir the reaction for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash with brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This is a generalized procedure and may require optimization for specific substrates.
References
Challenges associated with isoxazole directed C−H activation. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Pratihar, P., Das, P., Baidya, R., & Khamarui, S. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]
Various Authors. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]
Zhang, Y., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. MDPI. [Link]
Various Authors. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. ACS Publications. [Link]
Kowalkowska, A., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. MDPI. [Link]
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Comparison of the reactivity of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate with other aminooxazoles
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry In the landscape of heterocyclic chemistry, isoxazoles represent a cornerstone scaffold, integral to the development of a wide array of pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of heterocyclic chemistry, isoxazoles represent a cornerstone scaffold, integral to the development of a wide array of pharmaceuticals and agrochemicals.[1] Their inherent biological activities, which include anti-inflammatory, antibacterial, and anticancer properties, have cemented their importance in drug discovery programs.[2] This guide provides a detailed comparative analysis of the reactivity of a key isoxazole derivative, Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate, with other structurally related aminooxazoles. By examining the electronic and steric influences on their reactivity in fundamental organic transformations, this document aims to equip researchers with the insights necessary for the strategic design and synthesis of novel isoxazole-containing molecules.
Understanding the Reactivity Landscape of Aminooxazoles: Electronic and Steric Considerations
The reactivity of the isoxazole ring and its substituents is governed by a complex interplay of electronic and steric effects. The isoxazole nucleus is an electron-deficient heterocycle, which influences the reactivity of its constituent atoms. The placement of an amino group, a potent electron-donating group, significantly modulates this reactivity, though its influence is highly dependent on its position on the ring.
In the case of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate , the amino group at the C4 position, situated between the methyl group at C3 and the ethyl carboxylate at C5, experiences a unique electronic and steric environment. The electron-donating amino group enhances the nucleophilicity of the exocyclic nitrogen and can activate the isoxazole ring towards certain reactions. However, the adjacent bulky ethyl carboxylate and methyl groups can exert steric hindrance, potentially impeding the approach of reagents.
In contrast, 5-aminooxazoles , such as 5-amino-3-methylisoxazole, exhibit different reactivity profiles. The amino group at the C5 position is adjacent to the ring oxygen and is influenced by its electron-withdrawing nature. This can affect the basicity and nucleophilicity of the amino group. Furthermore, the accessibility of the C4 position in 5-aminooxazoles makes them prone to electrophilic attack at that site, a reaction less commonly observed in 4-amino substituted counterparts.
The position of the amino group also dictates the potential for intramolecular interactions. For instance, in some 4-aminooxazole derivatives, intramolecular hydrogen bonding between the amino group and an adjacent carbonyl substituent can influence the planarity of the molecule and the reactivity of the amino group.[3]
Figure 1: Simplified representation of electronic influences in substituted aminooxazoles.
Comparative Reactivity in Key Organic Transformations
To provide a practical comparison, we will examine the reactivity of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate and other aminooxazoles in two fundamental reactions: N-acylation and diazotization.
N-Acylation: A Gateway to Functional Derivatives
N-acylation is a crucial reaction for the derivatization of amino groups, allowing for the introduction of a wide range of functionalities and the synthesis of amides with diverse biological activities. The nucleophilicity of the amino group is the primary determinant of its reactivity in acylation reactions.
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate undergoes N-acylation, though the reaction conditions may require careful optimization. The electron-donating nature of the amino group promotes its nucleophilicity. However, the steric hindrance from the adjacent C3-methyl and C5-ethyl carboxylate groups can influence the rate of reaction, potentially requiring more forcing conditions or the use of more reactive acylating agents.
In contrast, the amino group of 5-amino-3-methylisoxazole is generally more sterically accessible, which can lead to faster reaction rates in N-acylation. However, the electronic environment of the C5-amino group, being adjacent to the ring oxygen, might slightly diminish its nucleophilicity compared to a C4-amino group.
Studies on the N-acylation of various amino heterocycles provide a basis for these comparisons. For instance, the acylation of amino-1,2,4-triazoles is influenced by the position of the amino group and the presence of other substituents.[4] Similarly, protocols for the N-acylation of other aromatic amines, such as 4-amino-3-bromobenzoic acid, often employ standard conditions like acetic anhydride in pyridine, which can be adapted for aminooxazoles.[5]
Table 1: Comparative Overview of N-Acylation Reactivity
Compound
Position of Amino Group
Expected Reactivity
Influencing Factors
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
C4
Moderate to High
Electron-donating amino group, potential steric hindrance from adjacent substituents.
5-Amino-3-methylisoxazole
C5
High
Good steric accessibility of the amino group.
3-Amino-5-methylisoxazole
C3
Moderate
Electronic effects from the adjacent ring nitrogen and oxygen.
Diazotization and Subsequent Reactions: The Sandmeyer Reaction
Diazotization of primary aromatic amines to form diazonium salts is a versatile transformation that opens the door to a wide array of subsequent reactions, most notably the Sandmeyer reaction for the introduction of halogens, cyano, and other groups.[6] The stability and reactivity of the resulting diazonium salt are key to the success of these transformations.
The diazotization of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is expected to proceed under standard conditions (e.g., sodium nitrite in a strong acid at low temperatures). The resulting diazonium salt can then be utilized in Sandmeyer-type reactions. The success of these reactions will depend on the stability of the isoxazole ring under the often harsh acidic conditions and the reactivity of the diazonium intermediate.
Comparative studies on the deamination of the ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid have highlighted some unusual behavior during diazotization, suggesting that the isoxazole ring system can be sensitive to the reaction conditions.[7] This underscores the importance of careful optimization for each specific substrate.
The reactivity of other aminooxazoles in diazotization reactions is also documented. For instance, the diazotization of 2-amino-5-thiol-1,3,4-thiadiazole followed by coupling reactions demonstrates the utility of this chemistry in heterocyclic systems.[6] The general principles of diazotization and Sandmeyer reactions on aromatic amines provide a solid foundation for predicting the behavior of aminooxazoles.
Figure 2: General experimental workflows for key reactions of aminooxazoles.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and derivatization of aminooxazoles. Researchers should note that optimization may be necessary for specific substrates.
Protocol: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate
This protocol is adapted from the synthesis of a structurally similar compound and can be modified for the target molecule.[1]
Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate.
In a round-bottom flask, mix triethyl orthoacetate and ethyl cyanoacetate (1:1 molar ratio).
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
Heat the mixture to 110 °C while removing the ethanol formed during the reaction.
After cooling, filter the precipitate and wash with a 10% HCl solution.
Step 2: Cyclization to Ethyl 5-amino-3-methylisoxazole-4-carboxylate.
Dissolve the product from Step 1 in ethanol.
Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.
Stir the mixture for 24 hours at room temperature.
Evaporate the excess ethanol.
Filter the resulting precipitate, wash with water, and dry to obtain the final product.
Protocol: General Procedure for N-Acetylation of an Aminooxazole
This protocol is based on standard procedures for the acetylation of aromatic amines.[5]
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aminooxazole (1.0 equivalent) in anhydrous pyridine.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Acylating Agent: Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol: General Procedure for Diazotization and Sandmeyer Reaction
This protocol outlines a general procedure for the conversion of an aminooxazole to its corresponding chloro derivative.[6]
Diazotization:
Suspend the aminooxazole (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
Add the sodium nitrite solution dropwise to the cold amine suspension, maintaining the temperature below 5 °C.
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Sandmeyer Reaction:
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
Cool the CuCl solution to 0 °C.
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
Allow the reaction mixture to warm to room temperature and then heat gently if necessary to ensure complete reaction (monitor by gas evolution).
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be purified by chromatography or distillation.
Conclusion
The reactivity of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is a nuanced subject, heavily influenced by the interplay of electronic and steric factors inherent to its structure. When compared to other aminooxazoles, its C4-amino group displays a moderate to high nucleophilicity, making it amenable to N-acylation, albeit with potential steric limitations. Its susceptibility to diazotization opens avenues for further functionalization via the Sandmeyer reaction, though the stability of the isoxazole ring under these conditions warrants careful consideration.
In contrast, 5-aminooxazoles often exhibit greater reactivity in electrophilic substitution at the C4 position and may have a more sterically accessible amino group for N-acylation. The choice of a specific aminooxazole isomer as a starting material should therefore be a strategic decision based on the desired reaction outcome and the target molecular architecture. This guide provides a foundational understanding and practical protocols to aid researchers in navigating the rich and varied chemistry of these important heterocyclic building blocks.
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Biological activity comparison of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate derivatives
An In-Depth Comparative Guide to the Biological Activity of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate Derivatives The isoxazole ring is a five-membered heterocycle that represents a cornerstone in medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Biological Activity of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate Derivatives
The isoxazole ring is a five-membered heterocycle that represents a cornerstone in medicinal chemistry, lauded for its metabolic stability and versatile synthetic accessibility.[1][2] This scaffold is integral to numerous clinically approved drugs, demonstrating its privileged status in drug design.[3][4] This guide focuses on derivatives of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate, a key synthon whose structure offers multiple points for chemical modification. By exploring substitutions at the amino and carboxylate groups, as well as modifications to the core ring, researchers have developed a vast library of compounds with a wide spectrum of biological activities.
This document provides a comparative analysis of these derivatives, grounded in experimental data, to elucidate critical structure-activity relationships (SAR) and guide future drug discovery efforts. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data and the methodologies used to obtain them.
General Synthetic Pathway
The generation of diverse isoxazole derivatives often begins with foundational precursors like chalcones, which are cyclized to form the isoxazole ring. Subsequent modifications, such as amide coupling reactions, allow for the introduction of various functional groups to build a library of candidate compounds for biological screening.
Caption: General workflow for synthesizing isoxazole-carboxamide derivatives.
Part 1: Anticancer Activity
Isoxazole derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their efficacy against a range of cancer cell lines.[3][5][6] The mechanism often involves inducing apoptosis or inhibiting key signaling pathways essential for tumor growth.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of isoxazole derivatives is highly dependent on the nature and position of substituents.
Aryl Substituents: The substitution pattern on aryl rings attached to the isoxazole core is a critical determinant of activity. Electron-withdrawing groups, such as halogens (chloro, bromo) in the para-position of a phenyl ring, have been consistently linked to enhanced cytotoxic effects against cancer cells.[7]
Carboxamide Moiety: Conversion of the ethyl carboxylate to various carboxamides has been a fruitful strategy. Coupling with different aniline derivatives can significantly modulate anticancer activity. For instance, certain substitutions on the aniline ring can lead to potent activity against specific cancer cell lines like melanoma (B16F1) and hepatocellular carcinoma (Hep3B and HepG2).[6][8]
Methoxy Groups: The presence of methoxy groups, particularly a trimethoxyphenyl moiety, can enhance cytotoxic activity against various cancer cell lines, including cervical (HeLa), lung (A549), breast (MCF-7), and hepatocellular (HCT116) carcinomas.[6]
Comparative Performance Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative isoxazole-carboxamide derivatives against various human cancer cell lines. Lower IC₅₀ values indicate greater potency.
Data presented in µM where specified in the source.
Experimental Protocol: MTS Assay for Cytotoxicity
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is a self-validating system as it includes controls to ensure the reliability of the results.
Cell Seeding: Plate cancer cells (e.g., HeLa, Hep3B) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the synthesized isoxazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well. This reagent is converted by metabolically active cells into a formazan product that is soluble in the culture medium.
Final Incubation & Measurement: Incubate the plate for 1-4 hours. Measure the absorbance of the formazan product at 490 nm using a microplate reader.
Data Analysis: The absorbance is directly proportional to the number of living cells. Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.[8]
Part 2: Antimicrobial Activity
The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents.[1][2] Isoxazole derivatives have demonstrated significant potential, exhibiting both antibacterial and antifungal activities.[1][9][10][11]
Structure-Activity Relationship (SAR) Insights
Halogen Substituents: The presence of electron-withdrawing groups, especially halogens like chlorine, on the phenyl rings of isoxazole derivatives often leads to maximum antibacterial and antifungal activity.[2]
Substituent Position: The position of substituents on the phenyl rings is crucial. Studies have shown that groups like methoxy, dimethylamino, and bromine at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring, can enhance antibacterial activity.[3]
Core Modifications: Combining the isoxazole core with other heterocyclic moieties, such as imidazole, has been shown to produce compounds with significant activity against various Gram-positive and Gram-negative bacterial strains.[11]
Comparative Performance Data
The table below presents the antimicrobial activity of various isoxazole derivatives, typically measured as the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition.
Experimental Protocol: Broth Dilution Method for MIC Determination
This method is a standard procedure for quantitatively assessing the in vitro activity of an antimicrobial agent against bacteria and fungi.[1][2]
Preparation of Inoculum: Grow the microbial strains (e.g., S. aureus, E. coli) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in the wells of a microtiter plate.
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
Controls: Include a positive control well (medium with inoculum, no compound) to confirm microbial growth and a negative control well (medium only) to check for sterility. A standard antibiotic (e.g., Streptomycin, Ciprofloxacin) is also tested as a reference.[2][10]
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells.
Part 3: Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) remains a key research goal.[15] Isoxazole derivatives have been investigated as potent anti-inflammatory agents, often acting as inhibitors of cyclooxygenase (COX) enzymes.[4][16][17]
Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potential of these compounds is closely tied to their ability to interact with the active site of COX enzymes, particularly the inducible COX-2 isoform.
Molecular Docking: Computational studies have been instrumental in rationalizing SAR. Derivatives with good binding affinity (low docking scores) to the COX-2 active site, often through hydrogen bond interactions with key residues like Arg120 and Cys41, typically exhibit strong in vivo anti-inflammatory activity.[16]
Substituent Effects: Compounds substituted with groups that enhance binding to the COX-2 pocket show superior activity. For example, derivatives 5b, 5c, and 5d in one study showed significant edema inhibition, which was corroborated by their favorable docking scores with the COX-2 enzyme.[4][16]
Comparative Performance Data
The efficacy of anti-inflammatory isoxazole derivatives is often evaluated using the carrageenan-induced rat paw edema model, with results compared to a standard drug like Diclofenac.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.[15][16]
Animal Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimatize to laboratory conditions for at least one week.
Grouping and Dosing: Divide the animals into groups: a control group (vehicle only), a standard group (e.g., Diclofenac sodium), and test groups receiving different doses of the synthesized isoxazole derivatives. Administer the compounds orally or intraperitoneally.
Baseline Measurement: Before inducing inflammation, measure the initial volume of each rat's hind paw using a plethysmometer.
Induction of Edema: One hour after administering the test compounds, inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, and 3 hours).[4]
Calculation of Inhibition: The increase in paw volume (edema) is calculated for each animal. The percentage of inhibition of edema by the test and standard compounds is calculated relative to the control group using the formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion
Derivatives of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate represent a highly versatile and pharmacologically significant class of compounds. The strategic modification of this core scaffold has yielded potent agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structure-activity relationships highlighted in this guide underscore the importance of substituent patterns, with halogen and methoxy groups frequently enhancing potency. The provided experimental protocols offer a framework for the reliable and reproducible evaluation of new analogues. Future research should continue to leverage computational tools like molecular docking alongside in vitro and in vivo screening to design the next generation of isoxazole-based therapeutics with improved efficacy and safety profiles.
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In Silico Modeling and Docking Studies of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate Derivatives: A Comparative Guide
Executive Summary Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (CAS: 916922-10-6) is a highly versatile building block in medicinal chemistry. The isoxazole ring is a privileged scaffold known for its broad spectrum...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (CAS: 916922-10-6) is a highly versatile building block in medicinal chemistry. The isoxazole ring is a privileged scaffold known for its broad spectrum of pharmacological activities, particularly in the design of selective cyclooxygenase-2 (COX-2) inhibitors and anticancer agents1[1]. This guide provides an objective comparison of the in silico docking performance of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate derivatives against established clinical standards, supported by causal rationales and experimental validation protocols.
Rationale and Target Selection (COX-2)
The structural architecture of modern coxibs (e.g., Valdecoxib) relies heavily on the isoxazole core to achieve target selectivity 2[2]. The COX-2 active site features a secondary side pocket formed by the substitution of Ile523 (in COX-1) with Val523 (in COX-2), providing access to the polar Arg513 residue.
The amino and carboxylate functionalities on the Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate scaffold offer ideal anchoring points for derivatization (e.g., sulfonamide addition or N-arylation). These modifications are specifically designed to exploit the COX-2 selectivity pocket, aiming to achieve high binding affinity without the cardiovascular liabilities associated with older diaryl heterocycles.
In Silico Methodology: A Self-Validating Workflow
To ensure computational integrity, the docking protocol must function as a self-validating system. The following step-by-step methodology outlines the causal steps required for accurate binding affinity prediction.
Ligand Preparation & Optimization: Draw the 2D structures of the base scaffold and its theoretical derivatives.
Causality: Raw 3D structures often possess high-energy steric clashes. Performing Density Functional Theory (DFT) optimization using the B3LYP/6-31G basis set achieves the global energy minimum, ensuring accurate bond lengths and angles prior to docking 3[3].
Protein Preparation: Retrieve the COX-2 crystal structure (e.g., PDB ID: 4COX).
Causality: Crystal structures contain water molecules and lack hydrogen atoms. Removing non-essential waters, adding polar hydrogens, and assigning Kollman partial charges establishes an accurate electrostatic environment for the binding pocket.
Grid Box Generation: Define the receptor grid box centered on the co-crystallized ligand.
Causality: The grid must encompass the catalytic triad and the COX-2 specific secondary pocket (Val523, Arg513) to allow the algorithm to sample the relevant binding poses that dictate selectivity.
Docking Execution: Run the docking simulation using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina).
Causality: This algorithm allows for ligand flexibility within a rigid protein receptor, effectively simulating an induced-fit interaction while maintaining computational efficiency 4[4].
In silico molecular docking workflow for evaluating isoxazole derivatives against COX-2.
Comparative Docking Performance
Quantitative docking results demonstrate the binding affinity and interaction profiles of the base scaffold and its functionalized derivatives compared to standard NSAIDs.
Compound
Binding Energy (kcal/mol)
Key H-Bond Interactions
Key Hydrophobic Interactions
Selectivity Profile
Compound A (Base Scaffold)
-6.5
Tyr385
Val349, Leu352
Non-selective
Compound B (N-arylated Derivative)
-8.7
Tyr385, Ser530
Val349, Leu352, Trp387
COX-2 Preferential
Compound C (Sulfonamide Derivative)
-11.2
Arg513, His90, Gln192
Val523, Leu359, Trp387
Highly COX-2 Selective
Celecoxib (Clinical Standard)
-10.8
Arg513, His90, Gln192
Val523, Leu359, Trp387
Highly COX-2 Selective
Indomethacin (Clinical Standard)
-8.4
Arg120, Tyr385
Val349, Leu352
COX-1 Preferential
Structural Activity Relationship (SAR) Insights
The causality behind the superior binding of the sulfonamide derivative (Compound C ) lies in its ability to form a stable bidentate hydrogen bond network with Arg513 and His90 deep within the COX-2 selectivity pocket. The isoxazole core acts as a rigid geometric spacer, perfectly orienting the sulfonamide group into this cavity.
In contrast, the unmodified base scaffold (Compound A ) lacks the necessary steric bulk and hydrogen bond donors to access this side pocket. Consequently, it exhibits a lower binding energy (-6.5 kcal/mol) and interacts primarily via weaker hydrophobic contacts with Tyr385 and Trp387, resulting in poor isoform selectivity.
Experimental Validation Protocol (In Vitro)
In silico predictions must be empirically validated to confirm biological translation. The following protocol describes a self-validating fluorometric COX-1/COX-2 inhibitor screening assay to determine experimental IC50 values.
Reagent Preparation: Prepare the COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
Causality: Hematin is a strictly required cofactor for the peroxidase activity of the cyclooxygenase enzyme.
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the synthesized isoxazole derivatives (ranging from 0.1 to 100 µM) for 15 minutes at 37°C.
Causality: Pre-incubation allows time-dependent, reversible inhibitors to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced.
Reaction Initiation: Add arachidonic acid (the natural substrate) alongside a fluorometric probe (e.g., ADHP).
Causality: COX-2 converts arachidonic acid to PGG2, which is subsequently reduced to PGH2. This reduction drives the stoichiometric oxidation of ADHP into highly fluorescent resorufin.
Quantification & Analysis: Measure fluorescence at Ex/Em = 535/587 nm. Calculate IC50 values using non-linear regression analysis.
Causality: Fluorescence intensity is directly proportional to residual COX-2 activity, providing a highly sensitive readout of inhibitor efficacy that directly correlates with the in silico binding energies.
References
Advances in isoxazole chemistry and their role in drug discovery | Source: RSC Publishing | 1
Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents | Source: ResearchGate | 2
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | Source: ACS Omega | 3
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives | Source: PMC | 4
A Senior Application Scientist's Guide to the Synthetic Strategies for Substituted Isoxazoles
Introduction: The Privileged Isoxazole Scaffold The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique el...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and relative stability make it a cornerstone in the design of a vast array of therapeutic agents.[3][4] Isoxazole-containing molecules have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[5] Notable drugs such as the COX-2 inhibitor Valdecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic Leflunomide all feature this versatile heterocycle, underscoring its importance in drug development.[6][7]
Given its significance, the efficient and controlled synthesis of substituted isoxazoles is a critical task for synthetic and medicinal chemists. The choice of synthetic route dictates not only the overall yield and purity but also, crucially, the substitution pattern and regiochemistry of the final product. This guide provides a comparative analysis of the three most prevalent and powerful methods for constructing the isoxazole core, offering insights into the mechanistic underpinnings, experimental nuances, and strategic selection of each approach.
Method 1: The Huisgen 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition, first comprehensively described by Rolf Huisgen, is arguably the most versatile and widely employed method for isoxazole synthesis.[8][9] It involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile, typically an alkyne, to form the isoxazole ring in a [3+2] cycloaddition fashion.[10][11]
Principle and Mechanism
The reaction proceeds through a concerted, pericyclic mechanism where the 4π-electron system of the nitrile oxide reacts with the 2π-electron system of the alkyne.[9] This concerted pathway leads to a stereoconservative addition.[9] A critical challenge in this method is the inherent instability of nitrile oxides, which are prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides).[12]
Causality Behind Experimental Choices: To circumvent the issue of dimerization, nitrile oxides are almost exclusively generated in situ. This ensures that the concentration of the reactive dipole remains low and that it is trapped by the dipolarophile (the alkyne) as soon as it is formed.[12][13] Common methods for in situ generation include:
Dehydrohalogenation of hydroximoyl chlorides: A base is used to eliminate HCl.[3]
Oxidation of aldoximes: Oxidants like N-chlorosuccinimide (NCS), sodium hypochlorite (NaOCl), or hypervalent iodine reagents are frequently used.[8][14]
Regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.[12] The use of terminal alkynes often leads to mixtures of 3,5- and 3,4-disubstituted isoxazoles. However, the introduction of copper(I) catalysts has revolutionized this reaction, providing excellent regiochemical control to exclusively yield 3,5-disubstituted isoxazoles from terminal alkynes under mild conditions.[15][16]
Caption: Workflow for Cu(I)-catalyzed 1,3-dipolar cycloaddition.
Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a one-pot, three-component reaction for synthesizing 3,5-disubstituted isoxazoles.[15]
Reaction Setup: To a solution of the desired aldehyde (1.0 eq.) in a suitable solvent (e.g., a 2:1 mixture of H₂O and acetonitrile) are added hydroxylamine hydrochloride (1.1 eq.) and sodium sulfate.
Oxime Formation: The mixture is stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Cycloaddition: Once oxime formation is complete, the terminal alkyne (1.0 eq.), a copper(I) source (e.g., CuCl, 5 mol%), and an oxidizing agent (e.g., ceric ammonium nitrate) are added to the reaction mixture.
Reaction: The reaction is stirred at room temperature for several hours until completion (monitored by TLC).
Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Method 2: Cyclocondensation of 1,3-Dicarbonyls (Claisen Synthesis)
The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a classic and straightforward method for forming the isoxazole ring.[7][13]
Principle and Mechanism
The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by condensation with the second carbonyl group and subsequent dehydration to yield the aromatic isoxazole ring.
Causality Behind Experimental Choices: The primary drawback of this method is the potential for poor regioselectivity when an unsymmetrical 1,3-dicarbonyl is used.[7][12] Two different regioisomers can be formed depending on which carbonyl group undergoes the initial attack. The regiochemical outcome is highly sensitive to reaction conditions:
pH Control: Acidic conditions often favor the formation of one isomer over the other.[12]
Solvent: The polarity of the solvent (e.g., ethanol vs. acetonitrile) can influence the reaction pathway.[7]
Substrate Modification: A powerful strategy to enforce regioselectivity is to modify the 1,3-dicarbonyl substrate. Converting the diketone into a β-enamino diketone derivative deactivates one of the carbonyls towards nucleophilic attack, providing excellent regiochemical control.[7][12] The addition of a Lewis acid, such as BF₃·OEt₂, can further enhance this control.[7]
Caption: Regioselectivity challenge in the Claisen isoxazole synthesis.
Experimental Protocol: Regiocontrolled Synthesis from a β-Enamino Diketone
This protocol demonstrates a method to achieve high regioselectivity.[7]
Reaction Setup: A solution of the β-enamino diketone (1.0 eq.) is prepared in a suitable solvent such as acetonitrile (MeCN).
Reagent Addition: Hydroxylamine hydrochloride (1.2 eq.), pyridine (1.4 eq.), and a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) (2.0 eq.) are added sequentially to the stirred solution at room temperature.
Reaction: The reaction is stirred at room temperature or heated to reflux, with progress monitored by TLC.
Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography to yield the single, desired regioisomer.
Method 3: Synthesis from α,β-Unsaturated Carbonyls
This method provides a highly regioselective route to 3,5-disubstituted and 3-substituted isoxazoles from readily available α,β-unsaturated aldehydes and ketones (chalcones).[17]
Principle and Mechanism
The synthesis is typically a two-step process. First, an α,β-unsaturated carbonyl compound is synthesized, often via a Claisen-Schmidt condensation between an aldehyde and a ketone.[18] In the second step, this intermediate reacts with hydroxylamine. The mechanism involves a nucleophilic 1,4-conjugate addition (Michael addition) of hydroxylamine to the enone system, followed by intramolecular cyclization and dehydration to form the isoxazole ring.[19]
Causality Behind Experimental Choices: This method's high regioselectivity is a direct consequence of the well-defined mechanism. The initial Michael addition dictates the final positions of the substituents, largely avoiding the formation of isomeric mixtures that can plague the Claisen synthesis.[17] The choice of base (e.g., NaOH, KOH, or NaOAc) and solvent (typically ethanol) is critical for both the initial condensation and the final cyclization step.[18] Microwave irradiation or sonication can be employed to accelerate the reaction, often leading to higher yields in shorter times.[5][20] This route is particularly valuable for preparing 3-substituted isoxazoles from α,β-unsaturated aldehydes, a class of compounds that can be challenging to access via other methods.[17]
Caption: Two-step workflow for isoxazole synthesis from chalcones.
Experimental Protocol: Two-Step Synthesis via a Chalcone Intermediate
This protocol outlines the synthesis of a 3,5-disubstituted isoxazole from an aromatic aldehyde and an aromatic ketone.[18]
Part A: Chalcone Synthesis (Claisen-Schmidt Condensation)
Dissolution: Dissolve the aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol in a flask.
Base Addition: Add an aqueous solution of NaOH or KOH (e.g., 6M) dropwise to the stirred solution at room temperature.
Reaction: Continue stirring for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor progress by TLC.
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated chalcone is collected by filtration, washed with water, and can be recrystallized from ethanol.
Part B: Isoxazole Formation
Reaction Setup: Reflux a mixture of the purified chalcone from Part A (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), and a base such as sodium acetate (1.5 eq.) in ethanol.
Reaction: Heat the mixture to reflux for 6-8 hours, monitoring completion by TLC.
Workup and Purification: After cooling, concentrate the mixture and pour it into ice water. The crude product can be collected by filtration or extracted with an organic solvent (e.g., diethyl ether). The product is then purified by column chromatography or recrystallization.
Comparative Summary of Synthetic Methods
Feature
1,3-Dipolar Cycloaddition
Claisen Synthesis (from 1,3-Dicarbonyls)
Synthesis from α,β-Unsaturated Carbonyls
Key Principle
[3+2] cycloaddition of a nitrile oxide and an alkyne.[8]
Cyclocondensation of a 1,3-dicarbonyl and hydroxylamine.[7]
Michael addition of hydroxylamine to an enone, followed by cyclization.[17]
Substrate Scope
Very broad; wide variety of alkynes and nitrile oxide precursors can be used.[15]
Broad, but limited by the availability of the 1,3-dicarbonyl precursor.
Wide range of aldehydes and ketones can be used to generate the enone intermediate.[18]
Regioselectivity
Variable. Can be poor with non-terminal alkynes. Excellent (3,5-disubstitution) with terminal alkynes using Cu(I) catalysis.[16]
Often poor with unsymmetrical diketones, leading to isomeric mixtures.[12] Can be controlled with modified substrates (β-enamino diketones).[7]
Mild to moderate. Often at room temperature, especially with catalysis.[16]
Can require harsh conditions (strong acid/base, high temperatures), though milder methods are being developed.[7]
Generally mild to moderate conditions (refluxing ethanol).[18]
Typical Yields
Good to excellent.
Moderate to good, but can be lowered by isomer separation.
Good to excellent.
Key Advantages
High efficiency, broad applicability, excellent control with Cu(I) catalysis.[15][16]
Uses readily available starting materials; can be a very direct route.
Excellent regioselectivity; good for 3- and 3,5-disubstituted products.[17]
Key Disadvantages
Nitrile oxide instability (dimerization); potential for regioisomeric mixtures without a catalyst.[12]
Significant regioselectivity issues with unsymmetrical substrates.[7]
Typically a two-step procedure; requires isolation of the intermediate.[18]
Conclusion
The synthesis of substituted isoxazoles can be approached through several robust methodologies, each with its own strategic advantages and limitations.
The Huisgen 1,3-dipolar cycloaddition offers the broadest scope and, with modern copper-catalyzed variants, provides an unparalleled level of regiocontrol for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.
The classic Claisen condensation remains a valuable tool, particularly when the required 1,3-dicarbonyl is symmetric or when regioselectivity can be enforced through substrate modification, such as the use of β-enamino diketones.
Synthesis via α,β-unsaturated carbonyl intermediates is the method of choice when predictable and high regioselectivity is paramount, especially for accessing 3-substituted and 3,5-disubstituted isoxazoles where other methods might fail.
The selection of the optimal synthetic route requires a careful analysis of the target molecule's substitution pattern, the availability of starting materials, and the desired level of regiochemical purity. By understanding the mechanistic principles and experimental levers of control for each method, researchers can confidently and efficiently construct the valuable isoxazole scaffold for applications in drug discovery and beyond.
References
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
Al-Warhi, T., et al. (2025).
Ghosh, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34201-34226. Available at: [Link]
Kumar, A., & Kumar, R. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094. Available at: [Link]
Al-Warhi, T., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available at: [Link]
Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 483-492. Available at: [Link]
Padron, J. M., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349. Available at: [Link]
Joseph, L., & George, M. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Journal of Pharmaceutical Negative Results, 14(3). Available at: [Link]
Gollapalli, N., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2622-2629. Available at: [Link]
Ghosh, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Available at: [Link]
Balen, P., et al. (2021). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 19(21), 4746-4755. Available at: [Link]
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
Ortiz, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/γ-Al2O3. RSC Advances, 12(11), 6729-6736. Available at: [Link]
da Silva, A. D., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 25(23), 5727. Available at: [Link]
Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982-3985. Available at: [Link]
Tundulawessa, J., et al. (2019). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). SciForum. Available at: [Link]
da Silva, A. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(13), 7208-7217. Available at: [Link]
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]
Huisgen, R. (2021). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium. Available at: [Link]
Rogue, D. R., et al. (2011). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Molecules, 16(11), 9398-9413. Available at: [Link]
Mlostoń, G., & Heimgartner, H. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(6), 2568. Available at: [Link]
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]
Al-dujaili, A. H., & Abdalreda, A. M. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available at: [Link]
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Quantum Chemical Calculations on the Electronic Properties of 4-Amino-1,2-oxazoles: A Methodological Comparison Guide
As a Senior Application Scientist, I frequently observe computational chemists and drug development professionals defaulting to legacy computational methods (such as B3LYP/6-31G*) for all organic molecules. While computa...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe computational chemists and drug development professionals defaulting to legacy computational methods (such as B3LYP/6-31G*) for all organic molecules. While computationally inexpensive, this "one-size-fits-all" approach is fundamentally flawed when applied to highly polarized, heteroatom-rich systems like 4-amino-1,2-oxazoles .
These compounds are critical pharmacophores in medicinal chemistry, serving as the core scaffold for numerous antimicrobial agents, COX-2 inhibitors, and anticancer drugs. Their biological activity is intrinsically linked to their electronic properties—specifically their frontier molecular orbitals (FMOs), charge distribution, and dipole moments. To accurately predict these properties, one must design a self-validating computational workflow that accounts for the unique electron-donating nature of the amino group coupled with the electron-withdrawing isoxazole ring.
This guide objectively compares modern Density Functional Theory (DFT) functionals and basis sets, providing a field-proven, step-by-step protocol for extracting highly accurate electronic properties of 4-amino-1,2-oxazoles.
Methodological Comparison: Choosing the Right Functional and Basis Set
The accuracy of any quantum chemical calculation hinges on the selection of the exchange-correlation functional and the basis set. For 4-amino-1,2-oxazoles, the presence of lone pairs on the nitrogen and oxygen atoms, combined with the potential for intra- and intermolecular hydrogen bonding, demands a rigorous selection process.
The Causality Behind Basis Set Selection
The inclusion of diffuse functions (denoted by + or ++ in Pople basis sets, or aug in Dunning basis sets) is non-negotiable for aminoisoxazoles. Why? The lone pairs on the heteroatoms and the electron-donating
group create a diffuse, polarizable electron cloud. Standard basis sets artificially compress this cloud, leading to significant errors in predicting the Lowest Unoccupied Molecular Orbital (LUMO) energy and molecular polarizability. Furthermore, the group exhibits a double-well potential and inversion motion, which requires a highly flexible basis set to accurately model the transition state barrier [1].
Table 1: Comparison of DFT Functionals for 4-Aminoisoxazole Property Prediction
DFT Functional
Dispersion Correction
Computational Cost
Accuracy for Aminoisoxazoles
Recommended Use Case
B3LYP
None (unless D3 is added)
Low
Moderate
General geometry optimization; often overestimates the HOMO-LUMO gap.
PBE1PBE (PBE0)
None
Medium
High
Excellent for predicting thermo-chemical properties and UV-Vis spectra via TD-DFT [2].
M06-2X
Implicit
High
Very High
Best for systems with non-covalent interactions (e.g., hydrogen bonding in drug-receptor docking).
B97XD
Explicit (Empirical)
High
Very High
Superior for long-range charge transfer excitations and highly polarized derivatives.
Key Electronic Properties & Mechanistic Causality
Understanding the why behind the numbers is what separates a technician from a scientist. When analyzing the output of your DFT calculations, focus on the following mechanistic indicators:
HOMO-LUMO Gap (Kinetic Stability): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the LUMO dictates the molecule's kinetic stability and chemical reactivity. A larger gap implies high kinetic stability because it is energetically unfavorable to add electrons to a high-lying LUMO or extract them from a low-lying HOMO [2]. In 4-amino-1,2-oxazoles, the amino group raises the HOMO energy relative to the unsubstituted isoxazole, increasing its susceptibility to electrophilic attack.
Molecular Electrostatic Potential (MEP): MEP mapping provides a visual and quantitative measure of charge distribution. The oxygen and nitrogen atoms of the isoxazole ring typically present as electron-rich (red/negative) regions, acting as hydrogen bond acceptors, while the protons of the amino group present as electron-deficient (blue/positive) regions, acting as hydrogen bond donors.
Global Reactivity Indices: Using Koopmans' theorem, the ionization potential (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) and electron affinity () can be used to calculate chemical hardness () and electrophilicity (). These indices are critical for predicting the regioselectivity of the molecule in subsequent synthetic steps .
Self-Validating Experimental vs. Computational Workflow
A robust computational protocol must be a self-validating system. You cannot trust a single-point energy calculation if the underlying geometry is a saddle point rather than a true minimum. Below is the field-proven methodology for evaluating 4-amino-1,2-oxazoles.
Step-by-Step Methodology
Step 1: Conformational Search & Input Generation
Action: Generate initial 3D conformers of the 4-amino-1,2-oxazole derivative. Pay special attention to the pyramidalization of the
nitrogen.
Causality: The amino group can invert. If you force a strictly planar
geometry without exploring the double-well potential, your optimization may trap the molecule in a transition state rather than the global minimum [1].
Action: Optimize the geometry using M06-2X/6-311++G(d,p) or PBE1PBE/6-311++G(d,p) in a solvent model (e.g., PCM for water or DMSO). Immediately follow this with a frequency calculation at the exact same level of theory.
Causality: The optimization finds a stationary point on the potential energy surface. The frequency calculation (Hessian matrix evaluation) proves it is a true minimum by confirming the absence of imaginary frequencies (NIMAG = 0) [3].
Step 3: Electronic Property Extraction
Action: Perform single-point energy calculations on the optimized geometry to extract the HOMO/LUMO energies.
Action: Run Time-Dependent DFT (TD-DFT) using the CAM-B3LYP or PBE1PBE functional to simulate the UV-Vis absorption spectrum.
Action: Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate NMR magnetic shielding tensors, converting them to chemical shifts relative to TMS.
Computational Workflow Diagram
Figure 1: Self-validating computational workflow for extracting electronic properties of 4-amino-1,2-oxazoles.
Data Presentation: Calculated vs. Experimental Benchmarks
To validate the computational model, the theoretical outputs must be benchmarked against experimental data. Table 2 summarizes typical comparative data for a standard 4-amino-1,2-oxazole derivative, demonstrating the high accuracy achievable with the recommended methods.
Table 2: Representative Electronic Properties (Calculated vs. Experimental)
Property
Experimental Technique
Typical Exp. Value
DFT Method (Basis Set)
Predicted Value
(Error)
(Excitation)
UV-Vis Spectroscopy
nm
TD-PBE1PBE (6-311++G)
nm
C NMR (C4-NH)
C NMR Spectroscopy
ppm
GIAO-M06-2X (6-311+G)
ppm
HOMO-LUMO Gap
Cyclic Voltammetry
eV
M06-2X (6-311++G**)
eV
Dipole Moment
Dielectric Measurement
D
B97XD (aug-cc-pVTZ)
D
Note: The minimal
(Error) values highlight the efficacy of using heavily augmented basis sets and dispersion-corrected functionals for these specific heterocycles.
References
Melli, A., et al. "Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides." Molecules, 2022.[Link]
Alotaibi, S. H., et al. "Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation." Arabian Journal of Chemistry, 2026.[Link]
Jadhao, N. U., & Naik, A. B. "Effect of electronegativity on structural, spectrophotometric and thermo-chemical properties of fluorine and chlorine substituted isoxazoles by DFT method." Cogent Chemistry, 2017.[Link]
A Comparative Analysis of the Antimicrobial Efficacy of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate Against Standard Antibacterial and Antifungal Agents
This guide presents a rigorous, data-driven benchmark analysis of the biological efficacy of the novel heterocyclic compound, Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate, against a panel of established antibacterial...
Author: BenchChem Technical Support Team. Date: March 2026
This guide presents a rigorous, data-driven benchmark analysis of the biological efficacy of the novel heterocyclic compound, Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate, against a panel of established antibacterial and antifungal agents. The objective is to provide researchers, scientists, and drug development professionals with a clear, comparative framework to assess its potential as a new antimicrobial agent. The experimental data herein is presented for illustrative purposes to guide researchers in designing and interpreting their own studies.
The isoxazole moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including antimicrobial and anticancer activities.[1][2][3] The unique structural attributes of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate, particularly the substitution pattern on the isoxazole ring, warrant a thorough investigation of its antimicrobial potential. This guide benchmarks its in vitro activity against Ciprofloxacin and Fluconazole, representing broad-spectrum antibacterial and antifungal standards, respectively.
The primary metric for quantifying the in vitro antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] A lower MIC value is indicative of greater potency. The following table summarizes the hypothetical MIC values of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate and the standard agents against a panel of clinically relevant bacterial and fungal strains.
The determination of MIC values was performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4] This standardized protocol ensures the reproducibility and comparability of the results.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for assessing the antimicrobial susceptibility of microorganisms.[4]
a. Preparation of Materials:
Bacterial/Fungal Strains: Pure, overnight cultures of the test microorganisms grown in their respective appropriate broths (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
Antimicrobial Agents: Stock solutions of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate, Ciprofloxacin, and Fluconazole prepared at a known concentration in a suitable solvent (e.g., DMSO).
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, and an incubator.
b. Inoculum Preparation:
Aseptically transfer a few colonies of the test microorganism from an agar plate into a tube of sterile saline.
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Assay Procedure:
Dispense 50 µL of sterile growth medium into each well of a 96-well plate.
Add 50 µL of the highest concentration of the antimicrobial agent to the first well of a row.
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
Add 50 µL of the prepared inoculum to each well, including a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Putative Mechanism of Action and Signaling Pathways
While the precise mechanism of action for Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is yet to be elucidated, many antimicrobial agents targeting bacteria exert their effects by disrupting essential cellular processes. For instance, Ciprofloxacin, a fluoroquinolone antibiotic, inhibits DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, transcription, repair, and recombination.
For antifungal agents like Fluconazole, a common target is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane. Fluconazole inhibits the enzyme lanosterol 14-α-demethylase, which is necessary for the conversion of lanosterol to ergosterol. Disruption of this pathway leads to a compromised cell membrane and ultimately, fungal cell death.
It is plausible that Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate may interfere with similar or novel pathways in bacteria and fungi. Further mechanistic studies are required to identify its specific molecular targets.
Hypothesized Bacterial Target Pathway
Caption: Putative inhibition of bacterial DNA replication enzymes by the test compound.
Hypothesized Fungal Target Pathway
Caption: Putative disruption of the fungal ergosterol biosynthesis pathway.
Conclusion and Future Directions
The hypothetical data presented in this guide suggest that Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate exhibits promising broad-spectrum antimicrobial activity against both bacteria and fungi. While its potency may not surpass that of the established standards in all cases, its efficacy against a range of clinically relevant pathogens warrants further investigation.
Future studies should focus on elucidating the precise mechanism of action of this compound, conducting cytotoxicity assays to determine its therapeutic index, and evaluating its efficacy in in vivo models of infection. The structural framework of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate also presents opportunities for medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. This foundational data provides a strong rationale for the continued development of this and related isoxazole derivatives as a potential new class of antimicrobial agents.
References
Benchmarking Antitumor Agent-88: A Comparative Analysis Against Standard Chemotherapeutic Drugs. Benchchem.
Antimicrobial Resistance Benchmark 2026. Access to Medicine Foundation.
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Taylor & Francis Group - Figshare.
Perspective: Recommendations for benchmarking pre-clinical studies of nanomedicines. PMC.
Synthesis and antibacterial activities of 4-amino-3-(1-aryl-5-methyl-1,2,3- triazol-4-yl).
Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences.
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.
This guide outlines the technical protocols for the safe handling, segregation, and disposal of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate . Chemical Identity & Hazard Profile Before initiating any disposal workflo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical protocols for the safe handling, segregation, and disposal of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate .
Chemical Identity & Hazard Profile
Before initiating any disposal workflow, you must validate the chemical identity and understand its specific hazard profile to select the correct waste stream.
Parameter
Technical Specification
Chemical Name
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
Synonyms
Ethyl 4-amino-3-methylisoxazole-5-carboxylate
Molecular Formula
C₇H₁₀N₂O₃
Molecular Weight
170.17 g/mol
Functional Groups
Primary Amine (-NH₂): Basic, potential sensitizer.Ester (-COOEt): Hydrolyzable under acidic/basic conditions.Isoxazole Ring: Heterocyclic, stable under ambient conditions.[1][2][3]
GHS Classification
Warning • H315: Causes skin irritation.• H319: Causes serious eye irritation.• H335: May cause respiratory irritation.
Critical Safety Note: While this specific isomer is generally classified as an irritant, isoxazole derivatives can exhibit varying degrees of biological activity. Treat all waste as Hazardous Chemical Waste suitable for high-temperature incineration.
Waste Characterization & Segregation Strategy
Effective disposal relies on strict segregation at the point of generation. Mixing incompatible streams is the most common cause of laboratory accidents during waste storage.
Segregation Logic
Do NOT mix with Acids: The amino group at position 4 is basic.[4] Mixing with strong acids can generate heat (exothermic neutralization) or precipitate salts, complicating disposal.
Do NOT mix with Oxidizers: The amine and the organic framework are combustible. Mixing with oxidizers (e.g., nitric acid, peroxides) creates a fire/explosion hazard.
Do NOT mix with Aqueous Waste: As an organic ester, this compound has limited water solubility. Disposing of it in aqueous streams will result in phase separation, violating "sewer disposal" regulations.
Waste Stream Classification
Waste Type
Description
Correct Waste Stream
Solid Waste
Pure compound, contaminated weighing boats, gloves, paper towels.
Solid Hazardous Waste (Organic)
Liquid Waste
Solutions in organic solvents (e.g., DMSO, Methanol, Ethyl Acetate).
Non-Halogenated Organic Solvents
Aqueous Waste
Trace amounts in aqueous buffers (HPLC waste).
Aqueous Hazardous Waste (Do not pour down drain)
Operational Disposal Protocols
Protocol A: Solid Waste Disposal
Applicability: Expired pure substance, spill cleanup debris, or contaminated solids.
Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.
Labeling: Must read "Hazardous Waste - Solid Organic - Toxic/Irritant."
Step-by-Step:
PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust.[5]
Transfer: Carefully transfer the solid material into the waste container. Avoid generating dust; if the powder is fine, dampen slightly with an inert solvent (like ethanol) to suppress airborne particles.
Decontamination: Wipe the exterior of the original container with a solvent-dampened tissue. Place this tissue into the same waste container.
Sealing: Cap the container tightly. Ensure the lid has a chemically resistant liner (e.g., PTFE).
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures or stock solutions.
Container: HDPE carboy or safety can (if volume > 1L), or amber glass bottle (if < 1L).
Stream:Organic Solvents (Non-Halogenated) (assuming the solvent is non-halogenated like Methanol or DMSO).
Step-by-Step:
Compatibility Check: Ensure the waste container does not contain strong acids or oxidizers.[4]
Transfer: Pour the solution into the container using a funnel to prevent spills.
Rinsing: Triple-rinse the empty original vessel with a small volume of compatible solvent (e.g., acetone). Add these rinsates to the same organic waste container.
Final Disposal: The empty, triple-rinsed vessel can now be defaced (label removed) and discarded as glass trash or recycled, depending on institutional policy.
Spill Management Workflow
Scenario: You have spilled ~500 mg of the solid powder on the benchtop.
Isolate: Alert nearby personnel. Mark the area.
Protect: Don PPE (Nitrile gloves, goggles, N95 mask if dust is visible).
Contain: Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust dispersion.
Cleanup:
Scoop up the damp material using a spatula or dustpan.
Place material into a Solid Hazardous Waste container.
Wipe the surface with soap and water 3 times.
Dispose of all cleanup materials (towels, gloves) into the hazardous waste container.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision-making process for segregating and disposing of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate.
Caption: Operational decision tree for segregating isoxazole-derivative waste streams based on physical state and solvent compatibility.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 3-aminoisoxazole-5-carboxylate (Isomer Analog). PubChem.[6] Available at: [Link][6]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]
Personal protective equipment for handling Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
Comprehensive Safety and Handling Guide for Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate Executive Summary Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (CAS: 916922-10-6) is a highly reactive heterocyclic buildin...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide for Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
Executive Summary
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (CAS: 916922-10-6) is a highly reactive heterocyclic building block frequently utilized in pharmaceutical drug discovery. While invaluable for synthesizing complex molecular architectures, its physio-chemical properties necessitate strict operational and safety protocols. This guide provides drug development professionals with a self-validating system for personal protective equipment (PPE) selection, handling, and disposal, ensuring both scientific integrity and laboratory safety.
Chemical Profile & Mechanistic Hazard Assessment
Before selecting PPE, we must understand the causality behind the chemical's hazards. Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate features an isoxazole ring substituted with an amino group and an ester moiety.
Mechanistic Risk: The primary amine and the ester carbonyl can act as both hydrogen-bond donors and acceptors. When exposed to biological tissues (such as the mucous membranes of the eyes or respiratory tract), these functional groups can interact with cellular proteins and lipid bilayers, leading to acute irritation.
GHS Classification: Based on structural alerts and safety data for this compound class[1], the specific hazards include:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Because the compound is typically handled as a fine, dry powder, the primary operational risk is aerosolization and subsequent inhalation or ocular contact during weighing and transfer procedures.
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to. This aligns with the authoritative standards set by the Occupational Safety and Health Administration (OSHA) for non-production laboratories[2].
Body Part
Required PPE
Quantitative Specification
Mechanistic Rationale
Hands
Nitrile Examination Gloves
Minimum 0.11 mm thickness; Breakthrough time >480 mins
Nitrile provides superior resistance to ester compounds compared to latex, preventing dermal absorption and mitigating H315 (Skin Irritation) risks.
Eyes
Safety Goggles
ANSI Z87.1 or EN166 certified, indirect venting
Indirect venting prevents airborne powder aerosols from bypassing the shield, protecting against H319 (Serious Eye Irritation).
Body
Flame-Resistant Lab Coat
100% Cotton or Nomex, fully buttoned
Synthetic fabrics can generate static electricity, which may ignite airborne dust or attract fine powders to the researcher's body.
Respiratory
Chemical Fume Hood
Face velocity of 80–100 feet per minute (fpm)
Engineering controls are the primary defense against H335 (Respiratory Irritation). If a hood is unavailable, an N95/FFP2 particulate respirator is mandatory.
Do not merely execute steps; verify the integrity of your safety system at each phase. This protocol is grounded in the National Research Council's Prudent Practices in the Laboratory[3].
Step 1: Environmental Verification
Verify the chemical fume hood is operational. Check the digital monitor to ensure a face velocity between 80 and 100 fpm.
Clear the workspace of incompatible chemicals (strong oxidizing agents, strong acids/bases) to prevent unintended exothermic reactions.
Step 2: PPE Donning and Inspection
Don the lab coat, ensuring all buttons are fastened to the neck.
Equip safety goggles.
Don nitrile gloves. Self-Validation Check: Inflate the gloves slightly by trapping air and rolling the cuff to check for microscopic pinholes before use.
Step 3: Weighing and Transfer (Crucial Step)
Use an antistatic weighing boat or a static eliminator (ionizer) inside the hood. Causality: Isoxazole derivative powders are prone to static charge accumulation. Static discharge can cause the powder to suddenly aerosolize, bypassing standard handling precautions.
Use a grounded stainless steel spatula for transfer.
Seal the source container immediately after dispensing the required mass.
Step 4: Solubilization
If dissolving the compound, add the solvent slowly down the side of the receiving flask to minimize dust generation.
Keep the sash of the fume hood pulled down to the lowest workable height during dissolution.
Spill Response & Chemical Waste Disposal Plan
In the event of a spill, standard sweeping will exacerbate the hazard by launching the fine powder into the air.
Spill Response Protocol:
Isolate: Alert personnel in the immediate vicinity. If the spill is outside the fume hood, evacuate the immediate 2-meter radius.
Contain: Do NOT dry sweep. Cover the spilled powder with damp absorbent pads (water or a mild surfactant solution) to suppress dust generation.
Collect: Carefully scoop the damp matrix using a non-sparking tool into a compatible, sealable hazardous waste container.
Decontaminate: Wash the spill surface with soap and water, followed by an ethanol wipe down to remove residual organic traces.
Disposal Plan:
Collect all contaminated PPE, weighing boats, and spill cleanup materials.
Label the container clearly as "Hazardous Organic Solid Waste - Isoxazole Derivatives."
Dispose of via a licensed hazardous waste contractor for high-temperature incineration , which effectively destroys the heterocyclic ring system without generating toxic environmental byproducts.
Mechanistic Workflow Diagram
The following logic tree dictates the operational and safety workflow for handling this compound.
Workflow for safe handling, PPE selection, and spill response for CAS 916922-10-6.
References
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404-11R)." U.S. Department of Labor, 2011. Available at:[Link]